molecular formula C6H8N2O B1296893 (5-Methylpyrazin-2-yl)methanol CAS No. 61892-95-3

(5-Methylpyrazin-2-yl)methanol

Cat. No.: B1296893
CAS No.: 61892-95-3
M. Wt: 124.14 g/mol
InChI Key: QYANNJBVADZUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyrazin-2-yl)methanol is a natural product found in Corynebacterium glutamicum with data available.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-8-6(4-9)3-7-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYANNJBVADZUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342240
Record name 5-Methyl-2-pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-95-3
Record name 5-Methyl-2-pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyrazin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5-Methylpyrazin-2-yl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (5-Methylpyrazin-2-yl)methanol (CAS No: 61892-95-3). The document consolidates available data on its structure, properties, and safety, alongside detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Identification and Structure
PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 5-Methyl-2-pyrazinemethanol, 2-Hydroxymethyl-5-methylpyrazine--INVALID-LINK--[1]
CAS Number 61892-95-3--INVALID-LINK--[1]
Molecular Formula C₆H₈N₂O--INVALID-LINK--[1]
Molecular Weight 124.14 g/mol --INVALID-LINK--[1]
Canonical SMILES CC1=CN=C(C=N1)CO--INVALID-LINK--[1]
InChI Key QYANNJBVADZUDN-UHFFFAOYSA-N--INVALID-LINK--[1]
Computed Physicochemical Properties
PropertyValueSource
XLogP3 -0.7--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]
Exact Mass 124.063663 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 124.063663 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area 46 Ų--INVALID-LINK--[1]
Heavy Atom Count 9--INVALID-LINK--[1]
Experimental Physical Properties

Direct experimental data for the physical properties of this compound are limited. The following represents the available experimental data:

PropertyValueSource
Kovats Retention Index (standard polar) 2075--INVALID-LINK--[1]

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following are the expected spectral characteristics.

Mass Spectrometry
  • Expected Molecular Ion (M+) : m/z = 124

  • Expected [M+H]+ : m/z = 125

  • Key Fragmentation Patterns : Loss of the hydroxymethyl group (-CH₂OH, 31 amu) leading to a fragment at m/z = 93. Alpha-cleavage is also possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Expected signals would include peaks for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring.

  • ¹³C NMR : Expected signals would correspond to the six carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the four carbons of the pyrazine ring.

Infrared (IR) Spectroscopy
  • Key Expected Absorptions : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching absorptions for the aromatic and alkyl groups. C=N and C=C stretching vibrations characteristic of the pyrazine ring in the 1400-1600 cm⁻¹ region. C-O stretching absorption around 1000-1260 cm⁻¹.

Experimental Protocols

One-Pot Synthesis of 2-Hydroxymethyl-5-methylpyrazine

An efficient and environmentally friendly one-pot synthesis has been reported for 2-hydroxymethyl-5-methylpyrazine from renewable resources.[2][3]

Materials:

  • 1,3-Dihydroxyacetone

  • Diammonium phosphate

  • Dioxane

  • Water

Procedure:

  • The reaction is carried out in a mixture of dioxane and water as the solvent.

  • 1,3-dihydroxyacetone and diammonium phosphate are combined in the reaction vessel.

  • The pH of the mixture is adjusted to a range of 8.0–9.1.

  • The reaction mixture is heated to 90 °C for 1 hour.

  • Following the reaction, the product, 2-hydroxymethyl-5-methylpyrazine, can be isolated and purified using standard techniques such as extraction and chromatography.

This method has been reported to achieve a product yield as high as 72%.[2][3]

Proposed Analytical Protocols

The following are general protocols for the spectral analysis of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation : Place a small amount of the sample on a diamond ATR crystal for analysis.

  • Acquisition : Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.

  • Acquisition : Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation.

Biological Activity

Specific biological activities and signaling pathway involvement for this compound are not extensively documented in the scientific literature. However, the pyrazine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[4] Derivatives of pyrazine are being investigated for various therapeutic applications.[4][5] Further research is required to determine the specific biological profile of this compound.

Safety and Handling

This compound is classified with the following GHS hazards:

  • H302 : Harmful if swallowed (Acute toxicity, oral)[1]

  • H315 : Causes skin irritation (Skin corrosion/irritation)[1]

  • H318 : Causes serious eye damage (Serious eye damage/eye irritation)[1]

  • H335 : May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.

workflow Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis Reactants 1,3-Dihydroxyacetone + Diammonium Phosphate Reaction One-Pot Reaction (Dioxane/Water, 90°C, pH 8.0-9.1) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Extraction, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A general workflow for the synthesis and analysis of the compound.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

An In-depth Technical Guide to (5-Methylpyrazin-2-yl)methanol (CAS: 61892-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrazin-2-yl)methanol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, outlines synthetic approaches, and discusses its potential biological significance based on the activities of structurally related pyrazine derivatives. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound, also known as 5-Methyl-2-pyrazinemethanol, is a pyrazine derivative with the chemical formula C₆H₈N₂O.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 61892-95-3[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1][2]
Appearance Off-white to yellow solid[3]
Melting Point 47-48 °C[3]
Boiling Point 109-112 °C (at 0.1 Torr)[3]
Density (Predicted) 1.171 ± 0.06 g/cm³[3]
pKa (Predicted) 12.77 ± 0.10[3]
XlogP (Predicted) -0.7[1][4]
Kovats Retention Index 2075 (Standard Polar Column)[1][5]

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Key Spectral Data for this compound
Spectroscopic TechniqueKey FeaturesSource
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 124. Major fragments at m/z = 123, 95.[5][6]
¹H NMR (Predicted) Signals corresponding to methyl, methylene, and pyrazine ring protons.
¹³C NMR (Predicted) Resonances for methyl, methylene, and pyrazine ring carbons.
Infrared (IR) Spectroscopy Characteristic absorptions for O-H, C-H, and C=N bonds.

Predicted spectral data is based on the analysis of structurally similar compounds and general principles of spectroscopy.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the reduction of a corresponding pyrazine derivative.

Synthesis via Reduction of 2-Acetoxymethyl-5-methyl-pyrazine

A common method for the preparation of this compound is the hydrolysis of 2-acetoxymethyl-5-methyl-pyrazine.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetoxymethyl-5-methyl-pyrazine in a suitable solvent such as methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_0 Synthesis Workflow Start 2-Acetoxymethyl-5-methyl-pyrazine Step1 Dissolve in Methanol Start->Step1 Step2 Add aqueous NaOH Step1->Step2 Step3 Stir at Room Temperature/Heat Step2->Step3 Step4 Monitor by TLC/HPLC Step3->Step4 Step5 Neutralize with Acid Step4->Step5 Step6 Extract with Organic Solvent Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify (Column Chromatography/Recrystallization) Step7->Step8 End This compound Step8->End

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While specific biological activities for this compound are not extensively documented, the pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Derivatives of pyrazine have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[10][11][12]

A structurally similar compound, (5-Methoxypyrazin-2-yl)methanol, has been identified as an indirect activator of AMP-activated protein kinase (AMPK).[13] AMPK is a crucial regulator of cellular energy homeostasis and is considered a significant therapeutic target for metabolic diseases such as type II diabetes and obesity, as well as cancer.[2][14]

The AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor that is activated under conditions of low ATP, such as glucose deprivation or hypoxia.[14][15] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[15][16] The activation of AMPK by a small molecule like a pyrazine derivative could have significant therapeutic implications.

G cluster_0 AMPK Signaling Pathway Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism stimulates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits

Caption: Simplified overview of the AMPK signaling pathway activation.

Given the activity of its methoxy analog, it is plausible that this compound could also interact with components of the AMPK signaling pathway or other biological targets. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead for drug discovery.

Analytical Methodologies

Determination of Kovats Retention Index

The Kovats retention index is a standardized method in gas chromatography to convert retention times into system-independent values, aiding in compound identification.[17]

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent. Separately, prepare a mixture of n-alkanes (e.g., C8-C20) in the same solvent.

  • GC-MS Analysis: Analyze both the sample and the n-alkane mixture separately on a gas chromatograph coupled with a mass spectrometer (GC-MS) under identical isothermal conditions.

  • Data Analysis:

    • Record the retention times for the n-alkanes and for this compound.

    • Identify the two n-alkanes that elute immediately before and after the target compound.

    • Calculate the Kovats retention index (I) using the following formula: I = 100 * [n + (N - n) * (log(tr,a) - log(tr,n)) / (log(tr,N) - log(tr,n))] Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • tr,a is the retention time of the analyte.

      • tr,n is the retention time of the n-alkane eluting before the analyte.

      • tr,N is the retention time of the n-alkane eluting after the analyte.

G cluster_0 Kovats Retention Index Determination Start Prepare Sample and n-Alkane Standard Step1 GC-MS Analysis of Sample Start->Step1 Step2 GC-MS Analysis of n-Alkane Standard Start->Step2 Step3 Record Retention Times Step1->Step3 Step2->Step3 Step4 Identify Bracketing n-Alkanes Step3->Step4 Step5 Calculate Kovats Index using Formula Step4->Step5 End System-Independent Retention Index Step5->End

Caption: Workflow for the determination of the Kovats retention index.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][5]

  • H315: Causes skin irritation.[1][5]

  • H318: Causes serious eye damage.[1][5]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a readily synthesizable pyrazine derivative with well-defined physicochemical properties. While direct evidence of its biological activity is limited, the known pharmacological profiles of related pyrazine compounds, particularly as modulators of key signaling pathways like AMPK, suggest that it is a compound of interest for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational resource to support such research endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (5-Methylpyrazin-2-yl)methanol. The document outlines the key spectroscopic techniques, presents predicted data based on analogous compounds, and details the experimental protocols necessary for its characterization. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Introduction

This compound, with the chemical formula C₆H₈N₂O, is a heterocyclic alcohol containing a pyrazine ring. The structural confirmation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. This guide details a systematic approach to its structure elucidation using a combination of spectroscopic methods.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number61892-95-3PubChem[1]
Predicted XlogP-0.7PubChemLite[2]
Predicted Monoisotopic Mass124.06366 DaPubChemLite[2]

Spectroscopic Data for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Integration
H-3~8.4Singlet1H
H-6~8.3Singlet1H
-CH₂OH~4.8Singlet2H
-CH₃~2.6Singlet3H
-OHVariableBroad Singlet1H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~143
C-5~150
C-6~142
-CH₂OH~64
-CH₃~21

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M]⁺124.06
[M+H]⁺125.07094
[M+Na]⁺147.05288

Data sourced from PubChemLite predictions.[2]

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch (alcohol)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
~1600, ~1480C=C and C=N stretching (pyrazine ring)
~1050C-O stretch (primary alcohol)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 6: Predicted UV-Vis Absorption Maxima (λmax) for this compound

SolventPredicted λmax 1 (nm)Predicted λmax 2 (nm)
Methanol~275~310

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data required for the structure elucidation of this compound.

A plausible synthetic route involves the reduction of 5-methylpyrazine-2-carboxylic acid.

  • Reaction: 5-methylpyrazine-2-carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to obtain fragmentation patterns for further structural confirmation.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of the Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis data_interpretation Data Interpretation & Correlation nmr->data_interpretation ms->data_interpretation ir->data_interpretation uv_vis->data_interpretation structure_confirmation Structure Confirmation data_interpretation->structure_confirmation

Structure Elucidation Workflow

This diagram illustrates the progression from synthesis and purification to comprehensive spectroscopic analysis, culminating in the interpretation of the combined data to confirm the molecular structure.

References

An In-depth Technical Guide to the Spectral Data of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound (5-Methylpyrazin-2-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of available experimental and predicted spectral data, detailed experimental protocols, and a logical workflow for the spectral analysis of this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quick reference for its structural characterization.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The data presented below includes both experimental Gas Chromatography-Mass Spectrometry (GC-MS) fragments and predicted mass-to-charge ratios (m/z) for various adducts.

Table 1: Mass Spectrometry Data for this compound

Data Typem/z ValueDescriptionSource
Experimental (GC-MS)124Molecular Ion [M]+PubChem[1]
Experimental (GC-MS)123[M-H]+PubChem[1]
Experimental (GC-MS)95FragmentPubChem[1]
Predicted125.07094[M+H]+PubChem[2]
Predicted147.05288[M+Na]+PubChem[2]
Predicted123.05638[M-H]-PubChem[2]
Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational models and offer valuable insights into the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-3
~8.3Singlet1HH-6
~4.7Singlet2H-CH₂OH
~2.5Singlet3H-CH₃
~3.5 (broad)Singlet1H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-2
~152C-5
~143C-3
~142C-6
~64-CH₂OH
~21-CH₃
Infrared (IR) Spectral Data

The following table outlines the predicted characteristic infrared absorption bands for this compound, corresponding to the vibrational frequencies of its functional groups.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1600, ~1480C=N and C=C stretch (pyrazine ring)
~1050C-O stretch (primary alcohol)

Experimental Protocols

Reproducible and accurate spectral data acquisition relies on well-defined experimental methodologies. The following protocols are generalized for the analysis of pyrazine derivatives like this compound and can be adapted based on the available instrumentation.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small quantity of this compound in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split/splitless inlet.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure proper separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound, from sample preparation to structural elucidation.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Sample of this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Solid Sample (ATR/KBr) Sample->Prep_IR NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR MS GC-MS Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Structure Confirm Structure of This compound Process_NMR->Structure Process_MS->Structure Process_IR->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of (5-Methylpyrazin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of (5-Methylpyrazin-2-yl)methanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document presents an inferred solubility profile based on the principles of chemical structure and polarity, drawing parallels with structurally similar pyrazine and pyridine derivatives. Furthermore, this guide outlines detailed experimental protocols for the accurate determination of solubility, which is a critical parameter in drug development, formulation, and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl and a hydroxymethyl group. The pyrazine moiety is a key structural feature in many biologically active molecules and approved pharmaceuticals. The solubility of this compound is a fundamental physicochemical property that influences its behavior in various applications, including its use as a building block in medicinal chemistry, its formulation into drug delivery systems, and its role in flavor and fragrance chemistry. Understanding its solubility profile is essential for designing efficient synthetic routes, developing stable formulations, and predicting its pharmacokinetic properties.

Inferred Solubility Profile

The molecular structure of this compound, with its polar hydroxymethyl group and the nitrogen atoms in the pyrazine ring capable of hydrogen bonding, alongside the less polar methyl group and aromatic ring, suggests a nuanced solubility profile. Based on the principle of "like dissolves like" and the reported solubility of analogous compounds such as 2-methylpyrazine, 2-ethylpyrazine, and 2-pyridinemethanol, an inferred qualitative and semi-quantitative solubility profile is presented below.[1][2][3]

Table 1: Inferred Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameChemical FormulaPolarityExpected SolubilityRationale & Notes
Polar Protic MethanolCH₃OHHighHigh / Freely SolubleThe hydroxyl group of both the solute and solvent can engage in strong hydrogen bonding. Structurally similar compounds like 2-pyridinemethanol are highly soluble in methanol.[3]
EthanolC₂H₅OHHighHigh / Freely SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Pyrazine and its alkyl derivatives are reported to be very soluble in ethanol.[4][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighHigh / SolubleDMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds. Pyrazine-2-carboxylic acid is soluble in DMSO.[6]
AcetoneC₃H₆OMediumModerate / SolubleAcetone can act as a hydrogen bond acceptor. 2-Pyridinemethanol is reported to be highly soluble in acetone.[3]
Ethyl AcetateC₄H₈O₂MediumModerateEthyl acetate is a moderately polar solvent. The solubility is expected to be lower than in highly polar solvents but still significant.
Non-Polar HexaneC₆H₁₄LowLow / Sparingly SolubleThe significant difference in polarity between the polar functional groups of the solute and the non-polar nature of hexane will limit solubility.[4]
TolueneC₇H₈LowLow / Sparingly SolubleWhile some π-π stacking interactions between the pyrazine ring and toluene are possible, the overall polarity mismatch will result in low solubility.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development activity. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually evident to ensure saturation is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72 hours) prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter solution sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 calc2 Determine concentration sample4->calc2 calc1 Generate calibration curve calc1->calc2 calc3 Calculate solubility calc2->calc3

Caption: Factors Influencing Solubility.

Conclusion

References

Technical Guide to (5-Methylpyrazin-2-yl)methanol: A Safety and Handling Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (5-Methylpyrazin-2-yl)methanol, intended to inform researchers, scientists, and professionals in drug development about its key safety and handling considerations. The information is compiled from aggregated sources to ensure a thorough understanding of its chemical and physical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61892-95-3PubChem[1]
Synonyms 5-Methyl-2-pyrazinemethanol, this compoundPubChem[1]

Toxicological and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. This information is critical for risk assessment and the implementation of appropriate safety protocols in a laboratory setting.[1]

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Source: PubChem[1]

Experimental Protocols

While specific experimental protocols for the determination of all physical and toxicological data for this compound are not publicly available, the following are general methodologies typically employed for the endpoints listed.

Determination of Physical Properties:

  • Melting Point: Determined using a calibrated melting point apparatus where a small sample is heated at a controlled rate until melting is observed.

  • Boiling Point: Measured at a specific pressure, often using distillation apparatus, by recording the temperature at which the liquid and vapor phases are in equilibrium.

  • Solubility: Assessed by adding a known amount of the substance to a known volume of a solvent (e.g., water, ethanol) at a specific temperature and observing the point of saturation.

Toxicological Assessments:

  • Acute Oral Toxicity (LD50): Typically determined in animal models (e.g., rats, mice) following OECD Guideline 423. A single dose of the substance is administered orally, and the animals are observed for a set period for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the population.

  • Skin Irritation: Assessed in vivo using animal models (e.g., rabbits) according to OECD Guideline 404. A small amount of the substance is applied to a shaved patch of skin, and the site is observed for signs of erythema and edema over a period of time.

  • Eye Irritation: Evaluated in vivo using animal models (e.g., rabbits) following OECD Guideline 405. A small amount of the substance is instilled into the conjunctival sac of one eye, and the eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis.

Diagrams

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment and handling of chemical compounds like this compound.

GHS_Hazard_Communication_Workflow cluster_assessment Hazard Identification & Classification cluster_communication Hazard Communication Data_Collection Collect Physical, Chemical, and Toxicological Data Hazard_Evaluation Evaluate Data Against GHS Criteria Data_Collection->Hazard_Evaluation Classification Assign Hazard Classes and Categories Hazard_Evaluation->Classification SDS_Creation Create Safety Data Sheet (SDS) Classification->SDS_Creation Labeling Design Product Label with Pictograms and Statements Classification->Labeling

GHS Hazard Communication Workflow

Lab_Safety_Protocol_Flow Start Experiment Start Risk_Assessment Conduct Risk Assessment (Review SDS) Start->Risk_Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Handling Handle Chemical in Ventilated Area (Fume Hood) PPE_Selection->Handling Waste_Disposal Dispose of Waste in Designated Containers Handling->Waste_Disposal End Experiment End Waste_Disposal->End

Laboratory Safety Protocol Flowchart

References

The Biological Frontier of Pyrazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the multifaceted biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer potency of various pyrazine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the in vitro cytotoxic activity of selected pyrazine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolinone Chalcones Compound 6bCaco23.34 ± 0.14[2]
Pyridazine Derivatives Compound 4cCOX-20.26[3]
Compound 6bCOX-20.18[3]
Compound 3dCOX-20.067[4]
Compound 3gCOX-20.044[4]
Compound 6aCOX-20.053[4]
Pyrazolopyridazine Hybrids Compound 5fCOX-21.50[5]
Compound 6fCOX-21.15[5]
Mechanisms of Anticancer Action

Pyrazine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[6] Certain pyrazolinone-based compounds have been shown to inhibit this pathway, leading to apoptosis.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream_Effectors Inhibits Apoptosis Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Pyrazinone_Derivative Pyrazinone Derivative Pyrazinone_Derivative->PI3K Inhibits Pyrazinone_Derivative->Akt Inhibits

Pyrazinone derivatives inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have demonstrated significant activity against a range of pathogenic bacteria, positioning them as potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Pyrazine-2-Carbohydrazides VariousS. aureus-[7]
B. subtilis-[7]
S. typhi-[7]
E. coli-[7]
Pyrazolo[3,4-d]pyrimidine Compound 3kS. aureus DNA gyrase0.15[8]
B. subtilis DNA gyrase0.25[8]
Mechanism of Antimicrobial Action

A key mechanism of antimicrobial action for some pyrazine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[8][9]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Enables Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->DNA_Gyrase Inhibits

Pyrazine derivatives can inhibit bacterial DNA gyrase, thus blocking DNA replication.

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many pyrazine and pyridazine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][4][5][10][11] Additionally, some derivatives can suppress the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases COX2_Gene COX-2 Gene NFkB->COX2_Gene Induces transcription in nucleus COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid COX2_Protein->Arachidonic_Acid Converts Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->NFkB Inhibits Activation Pyrazine_Derivative->COX2_Protein Inhibits

Pyrazine derivatives exert anti-inflammatory effects by inhibiting COX-2 and NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazine derivatives.

Synthesis of Pyrazine Derivatives

The synthesis of bioactive pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A common starting material is pyrazine-2-carboxylic acid, which can be derivatized to form various amides and hydrazones.[7][12][13][14]

Synthesis_Workflow Start Pyrazine-2-carboxylic acid Step1 Esterification or Acid Chloride Formation Start->Step1 Step2 Amidation or Hydrazinolysis Step1->Step2 Step3 Condensation with Aldehydes/Ketones Step2->Step3 Product Bioactive Pyrazine Derivative Step3->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

A general workflow for the synthesis of bioactive pyrazine derivatives.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17][18]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by pyrazine derivatives.[20][21][22][23][24]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration.[24]

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27][28][29]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrazine derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazine derivatives in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[25]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Griess Assay for Nitric Oxide Production

The Griess assay is used to measure the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.[30][31][32][33][34]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Pyrazine derivatives

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with pyrazine derivatives for 1 hour before stimulating with LPS (1 µg/mL). Incubate for 24 hours.[31]

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[31]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[31]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[35][36][37][38][39]

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct

  • Pyrazine derivatives

  • Stimulating agent (e.g., TNF-α or PMA)

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Treatment: Treat the reporter cells with pyrazine derivatives for a specified time before or concurrently with the stimulating agent.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[35]

  • Luciferase Reaction: Add the luciferase assay reagent to the cell lysate.[37]

  • Luminescence Measurement: Measure the light output using a luminometer.[39]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and express the results as a fold change relative to the stimulated control.

Conclusion

Pyrazine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with several derivatives showing potent activity in preclinical studies. The diverse mechanisms of action, including the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of pyrazine-based compounds as novel therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of pyrazine derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-position, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to serve as a hydrogen bond acceptor make it a "privileged" structure in the design of novel therapeutics. Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2] This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel pyrazine compounds, with a focus on their therapeutic applications, detailed experimental protocols, and the signaling pathways they modulate.

I. Novel Pyrazine Compounds in Drug Development

Recent research has highlighted the potential of pyrazine-based compounds in targeting key proteins implicated in various diseases, from cancer to infectious diseases.

Anticancer Agents

The versatility of the pyrazine scaffold has been successfully exploited to develop potent and selective inhibitors for critical oncology targets.

  • SHP2 Allosteric Inhibitors: The Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node that positively regulates the RAS/MAPK pathway, a critical cascade for cell proliferation and survival.[3][4] Dysregulation and activating mutations of SHP2 are implicated in various malignancies, making it a compelling therapeutic target.[5][6] Researchers have designed novel pyrazine-based allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2.[7][8] One such discovery is methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, which has shown acceptable cytotoxic activity.[8]

  • Tropomyosin Receptor Kinase (TrkA) Inhibitors: Trk receptors, particularly TrkA, are pivotal in the growth and maintenance of neuronal networks and have been identified as important drivers in tumor growth, chemoresistance, and neuropathic pain.[9][10] Through computational screening, a novel pyrazine-based pharmacophore was identified, leading to the development of a series of potent TrkA inhibitors.[10] These compounds represent a novel approach for the treatment of cancer and associated pain.[11]

Antiviral Agents
  • Favipiravir (T-705): Favipiravir is a pyrazine-based prodrug approved in Japan for treating influenza.[12] It exhibits broad-spectrum activity against various RNA viruses.[13] Inside the host cell, Favipiravir is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[13][14] This active metabolite selectively targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[13] Its mechanism involves acting as a pseudo-purine nucleotide, leading to either the termination of the viral RNA chain or lethal mutagenesis, which results in non-viable viral particles.[2][15]

Anti-tubercular Agents

Tuberculosis remains a significant global health threat. Researchers have designed and synthesized hybrid molecules that combine the pyrazine scaffold with other moieties known for their anti-mycobacterial properties. Several of these novel compounds have displayed significant activity against Mycobacterium tuberculosis, with some suggesting pantothenate synthetase as a possible molecular target.[16]

II. Synthesis of Novel Pyrazine Compounds

The construction of the pyrazine ring can be achieved through various synthetic routes, ranging from classical named reactions to modern, highly efficient catalytic methods.

Classical Synthetic Routes
  • Gutknecht Pyrazine Synthesis (1879): This foundational method involves the self-condensation of α-amino ketones to form intermediate dihydropyrazines. These are subsequently oxidized to the aromatic pyrazine ring.[17][18] The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[19] Oxidation can be achieved using reagents like copper(II) sulfate or simply by bubbling air through the reaction mixture.[17][18]

Modern Synthetic Strategies
  • One-Pot Condensation of 1,2-Diketones and 1,2-Diamines: A greener and more efficient approach involves the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[20] This method, often catalyzed by a base like potassium tert-butoxide (t-BuOK) at room temperature in aqueous methanol, offers high yields without the need for expensive catalysts or harsh conditions.[20][21]

  • Acceptorless Dehydrogenative Coupling (ADC): A powerful, atom-economical strategy for pyrazine synthesis is the self-coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese.[16][22] This reaction proceeds via a double dehydrogenative coupling mechanism, forming the pyrazine ring while releasing only hydrogen gas and water as byproducts, making it an environmentally benign process.[23][24]

  • Palladium-Catalyzed Cross-Coupling Reactions: Functionalized pyrazines can be readily synthesized from halogenated precursors like 2,5-dichloropyrazine.[25] Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), provide versatile and highly efficient routes to a diverse library of substituted pyrazine derivatives.[25]

III. Quantitative Data Summary

The following tables summarize key quantitative data for recently developed pyrazine compounds, including their biological activities and synthetic yields.

Table 1: Biological Activity of Novel Pyrazine Compounds

Compound ClassTargetSpecific Compound ExampleActivity MetricValueCancer Cell Line(s) / VirusReference(s)
TrkA InhibitorTrkACompound 1 (Pyrazine-urea based)IC₅₀3.5 µM-[10]
TrkA InhibitorTrkACompound 9 (Pyrazine-urea based)IC₅₀0.14 µM-[10]
SHP2 InhibitorSHP2Pyrazolopyrazine examplesIC₅₀<100 nMGlioblastoma[26]
c-Met/VEGFR-2 Inhibitorc-MetCompound 17l ([12][13][14]triazolo[4,3-a]pyrazine)IC₅₀0.026 µMA549, MCF-7, Hela[27]
Antiproliferative-Flavono–Pyrazine Hybrid 89 IC₅₀10.43 µMMCF-7[28]
Antiproliferative-Flavono–Pyrazine Hybrid 88 IC₅₀10.67 µMHT-29[28]
Anti-tubercularM. tuberculosisCompound 8a-d, 14b, 18 MIC≤6.25 µg/mLM. tuberculosis H37Rv[16]
Antiplatelet-Ligustrazine–cinnamic acid 25 IC₅₀9.6 µM-[28]

Table 2: Yields of Selected Pyrazine Synthesis Methods

Synthetic MethodStarting MaterialsProduct TypeYield (%)Reference(s)
One-Pot CondensationBenzil, Ethylene diamine2,3-Diphenylpyrazine72-88%[23]
ADC (Mn-catalyzed)2-Phenylglycinol2,5-Diphenylpyrazine80%[23][24]
ADC (Mn-catalyzed)2-Amino-3-phenylpropane-1-ol2,5-Dibenzylpyrazine95%[22]
ADC (Mn-catalyzed)2-Amino-3-methylbutane-1-ol2,5-Diisopropylpyrazine86%[22]
Suzuki Coupling2,5-Dibromopyrazine, 3-BorylindolePyrazine Bisindole69%[29]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context and application of these novel compounds.

SHP2_Signaling_Pathway SHP2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SOS SOS GRB2->SOS SHP2_inactive SHP2 (Inactive, Auto-inhibited) GRB2->SHP2_inactive recruits RAS RAS SOS->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->SOS dephosphorylates inhibitory site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation translocates Pyrazine_Inhibitor Pyrazine-Based Allosteric Inhibitor Pyrazine_Inhibitor->SHP2_inactive stabilizes

Caption: SHP2 activation by RTKs and its inhibition by pyrazine compounds.

Pyrazine_Synthesis_Workflow General Workflow for Pyrazine Synthesis & Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Select Starting Materials (e.g., β-amino alcohols, 1,2-diketones) Reaction Perform Synthesis (e.g., ADC, Condensation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purify Purification (Chromatography, Recrystallization) Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS Xray X-ray Crystallography (if applicable) Purify->Xray In_vitro In Vitro Assays (Kinase Inhibition, Cell Viability) Purify->In_vitro Pure Compound In_vivo In Vivo Models (Animal studies) In_vitro->In_vivo Lead Compound ADMET ADMET Profiling In_vivo->ADMET

References

An In-depth Technical Guide on the Natural Occurrence and Sources of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of (5-Methylpyrazin-2-yl)methanol, a heterocyclic compound belonging to the pyrazine family. Pyrazines are significant contributors to the aroma and flavor of a wide variety of food products and are also of interest for their potential biological activities. This document details the contexts in which this compound is found, summarizes quantitative data for related pyrazines, and provides detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Biosynthesis

This compound has been reported as a metabolite in Corynebacterium glutamicum[1]. While specific quantitative data for this compound in various natural sources are scarce in the literature, its presence can be inferred in numerous food products where other pyrazines are abundant. Pyrazines are primarily formed through two main pathways in nature: the Maillard reaction and biosynthesis by microorganisms.

Maillard Reaction: This non-enzymatic browning reaction between amino acids and reducing sugars is a major source of pyrazines in thermally processed foods such as roasted coffee, cocoa, baked goods, and roasted nuts. The formation of this compound would likely involve the reaction of an amino acid with a sugar, leading to the formation of α-aminocarbonyl intermediates that condense to form the pyrazine ring. Subsequent reduction of a carbonyl group on a pyrazine precursor could yield the methanol derivative.

Microbial Biosynthesis: Various microorganisms, including bacteria and fungi, are known to produce pyrazines during fermentation. These compounds contribute to the characteristic flavors of fermented foods like natto (fermented soybeans), cheese, and certain alcoholic beverages. The biosynthesis of pyrazines by microorganisms often involves the condensation of amino acids.

The logical pathway for the formation of pyrazines, including hydroxylated derivatives like this compound, through the Maillard reaction is depicted below.

Maillard_Reaction_Pyrazine_Formation Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base / Amadori Product Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Schiff_Base->Dicarbonyls Degradation Aminoketones α-Aminoketones (from Strecker Degradation) Schiff_Base->Aminoketones Strecker Degradation Dihydropyrazine Dihydropyrazine Intermediate Dicarbonyls->Dihydropyrazine Condensation Aminoketones->Dihydropyrazine Condensation Pyrazines Alkylpyrazines Dihydropyrazine->Pyrazines Oxidation Hydroxymethylpyrazine This compound (and other hydroxylated pyrazines) Pyrazines->Hydroxymethylpyrazine Further Reactions (e.g., Reduction)

Simplified pathway for pyrazine formation via the Maillard reaction.

Quantitative Data for Related Pyrazines in Natural Sources

Pyrazine CompoundNatural SourceConcentration RangeReference
2-MethylpyrazineRoasted Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)[2]
2,5-DimethylpyrazineRoasted Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)[2]
2,6-DimethylpyrazineRoasted Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)[2]
2-Ethyl-5-methylpyrazineRoasted CoffeePresent, but not individually quantified[3]
TetramethylpyrazineFermented Soybean ProductsKey flavoring compound[4]
n-PentylpyrazineFermented Soybean ProductsKey flavoring compound[4]

Experimental Protocols for Extraction and Analysis

The analysis of this compound from natural sources typically involves extraction of the volatile and semi-volatile fractions followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

3.1. Sample Preparation and Extraction: HS-SPME

This protocol is a general guideline for the extraction of pyrazines from a solid food matrix (e.g., roasted coffee, fermented soybeans) and can be adapted for liquid samples.

  • Sample Homogenization:

    • Cryogenically grind the solid sample to a fine, uniform powder to increase the surface area for extraction.

    • For liquid samples, use an appropriate volume directly.

  • HS-SPME Procedure:

    • Weigh a precise amount of the homogenized sample (typically 1-2 g) into a headspace vial (e.g., 20 mL).

    • Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds into the headspace.

    • If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

    • Seal the vial with a PTFE-faced silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

3.2. Chromatographic Separation and Detection: GC-MS

  • Gas Chromatography (GC) Conditions (Typical):

    • Injector: Splitless mode, temperature ~250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

  • Mass Spectrometry (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: ~230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification of unknown compounds.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound and the internal standard for enhanced sensitivity and selectivity.

The following diagram illustrates a typical experimental workflow for the analysis of pyrazines from a food sample.

Experimental_Workflow Sample Sample Collection (e.g., Roasted Coffee Beans) Grinding Cryogenic Grinding Vial Sample Weighing and Transfer to Headspace Vial Grinding->Vial Spiking Addition of Internal Standard and Saturated NaCl Solution Vial->Spiking Incubation Incubation and Equilibration (e.g., 60°C for 20 min) Spiking->Incubation SPME Headspace Solid-Phase Microextraction (HS-SPME) Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC_Separation Gas Chromatographic Separation Desorption->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis: Identification and Quantification MS_Detection->Data_Analysis

Experimental workflow for the analysis of pyrazines using HS-SPME-GC-MS.

Conclusion

This compound is a naturally occurring pyrazine derivative found in the bacterium Corynebacterium glutamicum. Its presence is also anticipated in a variety of thermally processed and fermented foods due to the prevalence of the Maillard reaction and microbial metabolism, which are known to generate a diverse range of pyrazines. While specific quantitative data for this compound remain limited, established analytical methodologies for pyrazine analysis, such as HS-SPME-GC-MS, are well-suited for its identification and quantification in complex food matrices. Further research is warranted to elucidate the precise concentrations of this compound in various natural sources and to explore its potential biological activities, which could be of significant interest to the pharmaceutical and food industries.

References

An In-depth Technical Guide to the Core Chemistry of Methylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the fields of flavor chemistry, materials science, and pharmacology. Their inherent aromaticity and the presence of nitrogen atoms confer unique chemical properties, making them versatile scaffolds in organic synthesis and valuable targets in drug discovery. This technical guide provides a comprehensive overview of the core chemistry of methylpyrazines, including their synthesis, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for their synthesis and analysis are provided, alongside a discussion of their biological significance, with a focus on their mechanisms of action and potential therapeutic applications.

Introduction

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. Methylpyrazines, as their alkyl-substituted derivatives, are widely distributed in nature and are well-known for their characteristic roasted, nutty, and cocoa-like aromas, making them key components of the flavor profiles of many cooked foods.[1] Beyond their organoleptic properties, methylpyrazines serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Their unique electronic structure and reactivity make them attractive building blocks for the development of novel bioactive molecules. This guide will focus on the fundamental chemistry of several key methylpyrazines: 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine.

Synthesis of Methylpyrazines

The synthesis of methylpyrazines can be broadly categorized into chemical synthesis and biosynthesis.

Chemical Synthesis

Common chemical syntheses of methylpyrazines include the condensation of α-dicarbonyl compounds with 1,2-diamines, the dehydrocyclization of amino alcohols, and the Maillard reaction between amino acids and reducing sugars.

  • Condensation Reactions: A prevalent method for synthesizing symmetrically substituted pyrazines involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. For instance, the reaction of ethylenediamine with diacetyl (2,3-butanedione) yields 2,3-dimethyl-5,6-dihydropyrazine, which can be subsequently oxidized to 2,3-dimethylpyrazine.[3]

  • Dehydrocyclization: This method is commonly employed for the industrial production of 2-methylpyrazine. It involves the reaction of ethylenediamine with propylene glycol or glycerol over a transition metal oxide catalyst at high temperatures.[1][4]

  • Maillard Reaction: This complex series of reactions between amino acids and reducing sugars at elevated temperatures is a primary source of pyrazines in cooked foods. The specific methylpyrazines formed depend on the nature of the precursor amino acids and sugars.[5]

Biosynthesis

Microbial fermentation offers a green alternative for the production of methylpyrazines. Certain bacterial strains, such as Bacillus subtilis, can produce a variety of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, from precursors like L-threonine.[6]

Chemical and Physical Properties

Methylpyrazines are typically colorless to pale yellow liquids or low-melting solids with characteristic odors. Their physical and chemical properties are influenced by the number and position of the methyl substituents on the pyrazine ring.

Table 1: Physical Properties of Selected Methylpyrazines
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)CAS Number
2-MethylpyrazineC₅H₆N₂94.11-291351.03109-08-0
2,3-DimethylpyrazineC₆H₈N₂108.1411-131561.0115910-89-4
2,5-DimethylpyrazineC₆H₈N₂108.14151551.016123-32-0
2,6-DimethylpyrazineC₆H₈N₂108.1448154N/A108-50-9
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂136.1977-80190N/A1124-11-4

Spectroscopic Data

The structural elucidation of methylpyrazines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the substitution pattern on the pyrazine ring. The chemical shifts of the ring protons and carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the methyl groups.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Selected Methylpyrazines in CDCl₃
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methylpyrazine 2.57 (s, 3H, -CH₃), 8.38 (d, 1H, H-3), 8.42 (d, 1H, H-5), 8.50 (s, 1H, H-6)21.6 (-CH₃), 142.5 (C-3), 143.5 (C-5), 144.9 (C-6), 152.2 (C-2)
2,3-Dimethylpyrazine [7]2.53 (s, 6H, -CH₃), 8.27 (s, 2H, H-5, H-6)21.97 (-CH₃), 141.33 (C-5, C-6), 152.62 (C-2, C-3)[7]
2,5-Dimethylpyrazine 2.52 (s, 6H, -CH₃), 8.28 (s, 2H, H-3, H-6)21.5 (-CH₃), 142.1 (C-3, C-6), 150.1 (C-2, C-5)
2,6-Dimethylpyrazine [8]2.53 (s, 6H, -CH₃), 8.26 (s, 2H, H-3, H-5)21.47 (-CH₃), 141.51 (C-3, C-5), 152.70 (C-2, C-6)[8]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of methylpyrazines are characterized by absorptions corresponding to C-H, C=N, and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹) of Selected Methylpyrazines
CompoundC-H stretch (aromatic)C-H stretch (aliphatic)C=N, C=C stretchC-H bend (out-of-plane)
2-Methylpyrazine ~3050~2950~1580, 1480, 1400~850
2,3-Dimethylpyrazine [9]~3050~2950~1570, 1450, 1380~870
2,5-Dimethylpyrazine ~3040~2920~1560, 1490, 1370~830
2,6-Dimethylpyrazine [2]~3050~2950~1580, 1470, 1370~820
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of methylpyrazines is influenced by the stability of the pyrazine ring and the position of the methyl groups.

Table 4: Key Mass Spectral Fragments (m/z) of Selected Methylpyrazines
CompoundMolecular Ion (M⁺)Key Fragments
2-Methylpyrazine 9493, 67, 53, 42
2,3-Dimethylpyrazine [10]108107, 81, 67, 53, 42
2,5-Dimethylpyrazine 108107, 81, 67, 54, 42
2,6-Dimethylpyrazine [11]108107, 81, 67, 53, 42

Experimental Protocols

Synthesis of 2,3-Dimethylpyrazine[12]

Materials:

  • Ethylenediamine

  • Diacetyl (2,3-butanedione)

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.42 g) in diethyl ether (20 mL) and cool the mixture in an ice bath.[12]

  • Slowly add a solution of diacetyl (2.00 g) in diethyl ether (10 mL) to the cooled ethylenediamine solution over 20 minutes with continuous stirring. A white precipitate will form.[12]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes. The solution should become clear.

  • Cool the reaction mixture and add powdered KOH (2.00 g). Stir for 1 hour.

  • Separate the ether layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the diethyl ether by distillation.

  • The resulting crude 2,3-dimethyl-5,6-dihydropyrazine can be oxidized to 2,3-dimethylpyrazine by various methods, including air oxidation catalyzed by copper salts or by using other oxidizing agents like manganese dioxide. A simple method involves heating the dihydropyrazine in an ethanol-KOH solution under aerobic conditions.[13]

  • Purify the final product by distillation.

GC-MS Analysis of Methylpyrazines[14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Sample Preparation:

  • Prepare a stock solution of the methylpyrazine sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • For complex matrices like food samples, a headspace solid-phase microextraction (HS-SPME) method is recommended for sample cleanup and concentration.[14]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Biological Activity and Signaling Pathways

Methylpyrazines and their derivatives exhibit a wide range of biological activities, making them important scaffolds in drug discovery.

Antimicrobial Activity

Several pyrazine derivatives have demonstrated significant antimicrobial properties. The mechanism of action is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes. For example, pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[15]

antimicrobial_mechanism cluster_bacteria Bacterial Cell Pyrazinamide Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) Pyrazinamide->Pyrazinamidase Activation Pyrazinoic_Acid Pyrazinoic Acid (Active Form) Fatty_Acid_Synthase_I Fatty Acid Synthase I (FAS I) Pyrazinoic_Acid->Fatty_Acid_Synthase_I Inhibition Ribosomal_Protein_S1 Ribosomal Protein S1 (RpsA) Pyrazinoic_Acid->Ribosomal_Protein_S1 Proposed Inhibition PanD Aspartate Decarboxylase (PanD) Pyrazinoic_Acid->PanD Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Fatty_Acid_Synthase_I->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Trans_translation Trans-translation Ribosomal_Protein_S1->Trans_translation Mediates CoA_Synthesis Coenzyme A Synthesis PanD->CoA_Synthesis Catalyzes Pyrazinamidase->Pyrazinoic_Acid neuroprotective_effects cluster_cell Neuronal Cell TMP Tetramethylpyrazine ROS Reactive Oxygen Species (ROS) TMP->ROS Scavenges Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) TMP->Inflammatory_Cytokines Inhibits Production Neuronal_Survival Neuronal Survival TMP->Neuronal_Survival Promotes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Inflammation Neuroinflammation Inflammatory_Cytokines->Inflammation Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Promotes Inflammation->Apoptosis Promotes Apoptosis->Neuronal_Survival

References

Methodological & Application

Application Note: A Multi-Step Synthesis of (5-Methylpyrazin-2-yl)methanol from 2-Amino-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences.

Abstract: This application note provides a detailed protocol for the synthesis of (5-methylpyrazin-2-yl)methanol, a valuable building block in medicinal chemistry, starting from commercially available 2-amino-5-methylpyrazine. The synthetic route involves a three-step process: (1) a Sandmeyer reaction to convert the starting amine into a nitrile, (2) subsequent hydrolysis of the nitrile to a carboxylic acid, and (3) final reduction of the carboxylic acid to the desired primary alcohol. This document outlines the complete experimental procedures, including reagent quantities, reaction conditions, purification methods, and safety precautions. All quantitative data is summarized for clarity, and the overall workflow is visualized using a process diagram.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. The hydroxymethylpyrazine scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. This document details a reliable and reproducible laboratory-scale procedure to synthesize this compound from 2-amino-5-methylpyrazine. The transformation of the amino group is achieved via the formation of a diazonium salt, which is then displaced in a copper-catalyzed Sandmeyer reaction.[1][2][3] This well-established reaction provides a robust method for introducing a cyano group, which can be further elaborated to the target hydroxymethyl group.

Overall Reaction Scheme

The synthesis is performed in three distinct steps as illustrated below:

  • Step 1: Diazotization of 2-amino-5-methylpyrazine followed by a Sandmeyer reaction with cuprous cyanide (CuCN) to yield 5-methylpyrazine-2-carbonitrile.

  • Step 2: Acid-catalyzed hydrolysis of the nitrile to produce 5-methylpyrazine-2-carboxylic acid.

  • Step 3: Reduction of the carboxylic acid using lithium aluminum hydride (LAH) to afford the final product, this compound.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials, including strong acids, corrosive bases, flammable solvents, and highly toxic reagents (cuprous cyanide and lithium aluminum hydride). All operations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Special care must be taken when handling LAH, as it reacts violently with water.

Protocol 1: Synthesis of 5-Methylpyrazine-2-carbonitrile (Sandmeyer Reaction)

Materials and Reagents:

  • 2-amino-5-methylpyrazine

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium nitrite (NaNO₂)

  • Cuprous cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methylpyrazine (5.45 g, 50 mmol) in deionized water (50 mL).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated HCl (12.5 mL) while maintaining the temperature between 0 and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in deionized water (15 mL) and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction (Cyanation):

    • In a separate 500 mL flask, prepare a solution of cuprous cyanide (5.37 g, 60 mmol) and sodium cyanide (7.35 g, 150 mmol) in deionized water (75 mL). Warm the mixture gently if needed to achieve dissolution, then cool to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 5-methylpyrazine-2-carbonitrile as a solid.

Protocol 2: Synthesis of 5-Methylpyrazine-2-carboxylic acid (Hydrolysis)

Materials and Reagents:

  • 5-methylpyrazine-2-carbonitrile

  • Sulfuric acid (H₂SO₄), 50% (v/v) aqueous solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Ice

Procedure:

  • Hydrolysis:

    • Place the 5-methylpyrazine-2-carbonitrile (e.g., 4.76 g, 40 mmol, assuming 80% yield from Step 1) in a 250 mL round-bottom flask.

    • Add 100 mL of a 50% sulfuric acid solution.

    • Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 110-120 °C) for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully neutralize the solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate as a solid.

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 5-methylpyrazine-2-carboxylic acid.

Protocol 3: Synthesis of this compound (Reduction)

Materials and Reagents:

  • 5-methylpyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LAH, LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, saturated solution (or Rochelle's salt solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reduction:

    • Caution: Perform this reaction under an inert atmosphere (e.g., nitrogen or argon). LAH is pyrophoric and reacts violently with water.

    • In a 500 mL flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LAH (2.12 g, 56 mmol) in anhydrous THF (150 mL).

    • In a separate flask, dissolve 5-methylpyrazine-2-carboxylic acid (e.g., 3.87 g, 28 mmol, assuming 70% yield from Step 2) in anhydrous THF (75 mL).

    • Slowly add the carboxylic acid solution dropwise to the stirred LAH suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction carefully by the sequential, dropwise addition of deionized water (2.1 mL), 15% aqueous NaOH (2.1 mL), and finally deionized water (6.3 mL).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid thoroughly with THF and ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane mixture) to yield this compound.

Data Presentation

The following table summarizes the stoichiometry and theoretical yields for the synthesis, assuming a starting quantity of 50 mmol of 2-amino-5-methylpyrazine and representative yields for each step.

StepReactantMolar Mass ( g/mol )Moles (mmol)Equiv.ProductTheoretical Yield (g)Representative Yield (%)
12-Amino-5-methylpyrazine109.1350.01.05-Methylpyrazine-2-carbonitrile5.96~80%
25-Methylpyrazine-2-carbonitrile119.1240.01.05-Methylpyrazine-2-carboxylic acid5.52~70%
35-Methylpyrazine-2-carboxylic acid138.1228.01.0This compound3.48~85%

Visualization of Workflow and Reaction Pathway

The diagrams below illustrate the experimental workflow and the chemical transformation sequence.

G cluster_prep Preparation & Step 1 cluster_step2 Step 2 cluster_step3 Step 3 & Finalization start Start: 2-Amino-5-methylpyrazine diazotization Diazotization (HCl, NaNO2, 0-5°C) start->diazotization sandmeyer Sandmeyer Cyanation (CuCN, NaCN) diazotization->sandmeyer workup1 Extraction & Purification sandmeyer->workup1 intermediate1 Intermediate 1: 5-Methylpyrazine-2-carbonitrile workup1->intermediate1 hydrolysis Acid Hydrolysis (50% H2SO4, Reflux) intermediate1->hydrolysis workup2 Neutralization & Recrystallization hydrolysis->workup2 intermediate2 Intermediate 2: 5-Methylpyrazine-2-carboxylic acid workup2->intermediate2 reduction LAH Reduction (LiAlH4, Anhydrous THF) intermediate2->reduction workup3 Quenching & Purification reduction->workup3 product Final Product: This compound workup3->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway A 2-Amino-5-methylpyrazine B Diazonium Salt Intermediate A->B NaNO2, HCl C 5-Methylpyrazine-2-carbonitrile B->C CuCN (Sandmeyer) D 5-Methylpyrazine-2-carboxylic acid C->D H2SO4, H2O, Heat E This compound D->E 1. LiAlH4 2. H2O Workup

Caption: Chemical reaction pathway from starting material to final product.

References

High-Yield Synthesis of 2-Hydroxymethyl-5-methylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-hydroxymethyl-5-methylpyrazine, a valuable heterocyclic compound. The primary method detailed is a one-pot green synthesis approach, offering high efficiency and atom economy.

Introduction

2-Hydroxymethyl-5-methylpyrazine is a key intermediate in the synthesis of various pharmaceuticals and serves as a significant flavor component in the food industry. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. The protocols outlined below describe a highly efficient one-pot method utilizing biomass-derived starting materials, presenting a sustainable and high-yield alternative.

Synthetic Methodologies

Several synthetic routes for 2-hydroxymethyl-5-methylpyrazine and its derivatives have been reported. A highly efficient and green method involves the one-pot reaction of 1,3-dihydroxyacetone with diammonium phosphate.[1][2] Other routes include the multi-step oxidation of 2,5-dimethylpyrazine.[3]

One-Pot Green Synthesis from 1,3-Dihydroxyacetone

This method stands out for its high yield and environmentally friendly approach, starting from a renewable biomass derivative.[1][4]

Reaction Scheme:

A proposed reaction mechanism involves the cyclocondensation of intermediates derived from 1,3-dihydroxyacetone and ammonia.

Data Presentation

The following table summarizes the quantitative data for the recommended high-yield synthesis method.

ParameterValueReference
Starting Materials 1,3-dihydroxyacetone, Diammonium phosphate[1][4]
Solvent Dioxane and Water mixture[1][4]
pH 8.0 - 9.1[1][4]
Temperature 90 °C[1][4]
Reaction Time 1 hour[1][4]
Yield 72%[1][4]

Experimental Protocols

Detailed Protocol for One-Pot Synthesis of 2-hydroxymethyl-5-methylpyrazine

This protocol is based on the high-yield method from 1,3-dihydroxyacetone and diammonium phosphate.[1][4]

Materials:

  • 1,3-dihydroxyacetone

  • Diammonium phosphate

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dihydroxyacetone and diammonium phosphate in a dioxane and water solvent mixture.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 8.0 and 9.1 using a dilute solution of NaOH or HCl as required.[4]

  • Reaction: Heat the mixture to 90 °C with constant stirring and maintain this temperature for 1 hour.[1][4]

  • Workup: After 1 hour, cool the reaction mixture to room temperature.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-hydroxymethyl-5-methylpyrazine.

Visualizations

Reaction Pathway

G reactant1 1,3-Dihydroxyacetone conditions Dioxane/Water pH 8.0-9.1, 90°C, 1h reactant1->conditions reactant2 Diammonium Phosphate reactant2->conditions product 2-Hydroxymethyl-5-methylpyrazine conditions->product 72% Yield

Caption: One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine.

Experimental Workflow

A Reaction Setup: Combine reactants and solvent B pH Adjustment: Adjust pH to 8.0-9.1 A->B C Reaction: Heat at 90°C for 1 hour B->C D Workup: Cool to room temperature C->D E Extraction: Extract with ethyl acetate D->E F Drying and Concentration: Dry and evaporate solvent E->F G Purification: Column chromatography F->G H Final Product G->H

Caption: Workflow for the synthesis and purification.

References

Application Notes and Protocols: (5-Methylpyrazin-2-yl)methanol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (5-Methylpyrazin-2-yl)methanol, a critical heterocyclic building block in the synthesis of pharmaceuticals. This document details its synthesis, its role as a precursor to the antidiabetic drug Glipizide, and provides detailed experimental protocols for its preparation and subsequent oxidation.

Introduction

This compound, also known as 2-hydroxymethyl-5-methylpyrazine, is a substituted pyrazine that serves as a valuable intermediate in the pharmaceutical industry. The pyrazine ring is a common scaffold in many biologically active molecules due to its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The specific functionalization of this compound, featuring both a methyl and a hydroxymethyl group, allows for sequential chemical modifications, making it a versatile precursor in multi-step syntheses of active pharmaceutical ingredients (APIs).

One of the most significant applications of this intermediate is in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[3][4] this compound is oxidized to its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid, which is then coupled with a sulfonamide moiety to form the final drug substance.[3][5][6]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involving this compound.

Table 1: Green Synthesis of this compound [7][8][9]

ParameterValue
Starting Materials 1,3-Dihydroxyacetone, Diammonium phosphate
Solvent Dioxane and Water mixture
pH 8.0 - 9.1
Temperature 90 °C
Reaction Time 1 hour
Yield 72%

Table 2: Oxidation of this compound to 5-Methylpyrazine-2-carboxylic acid

ParameterValue
Oxidizing Agent Potassium Permanganate (KMnO4)
Solvent Water or aqueous pyridine
Temperature 80-100 °C
Purity of Product >99% (after purification)

Table 3: Synthesis of Glipizide from 5-Methylpyrazine-2-carboxylic acid [5][6]

ParameterValue
Coupling Agents Ethyl chloroformate/triethylamine or HOBt/EDCHCl
Reactant 4-(2-aminoethyl)benzenesulfonamide derivative
Solvent DMF
Yield 84-90%
Purity of Product >99%

Experimental Protocols

Protocol 1: One-Pot Green Synthesis of this compound[9][10][11][12]

This protocol describes an environmentally friendly, one-pot synthesis of this compound from renewable starting materials.

Materials:

  • 1,3-Dihydroxyacetone

  • Diammonium phosphate

  • Dioxane

  • Deionized water

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a mixture of dioxane and water.

  • Dissolve 1,3-dihydroxyacetone and diammonium phosphate in the solvent mixture.

  • Adjust the pH of the reaction mixture to between 8.0 and 9.1 using a dilute solution of NaOH or HCl.

  • Heat the reaction mixture to 90 °C with constant stirring.

  • Maintain the reaction at 90 °C for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Oxidation of this compound to 5-Methylpyrazine-2-carboxylic acid[13][14][15]

This protocol outlines the oxidation of the alcohol functionality to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Pyridine (optional)

  • Deionized water

  • Sulfuric acid (H2SO4) for acidification

  • Diethyl ether or other suitable organic solvent for washing

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of pyridine and water (or water alone).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Slowly add solid potassium permanganate in portions to the hot solution. The purple color of the permanganate will disappear as it reacts.

  • Continue heating and stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and acidify with dilute sulfuric acid to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water and a small amount of diethyl ether.

  • Dry the product under vacuum to obtain 5-methylpyrazine-2-carboxylic acid.

Protocol 3: Synthesis of Glipizide Intermediate[7][8][16]

This protocol describes the coupling of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative, a key step in the synthesis of Glipizide.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • N,N'-Carbonyldiimidazole (CDI) or Ethyl chloroformate and Triethylamine

  • 4-(2-aminoethyl)benzenesulfonamide

  • N,N-Dimethylformamide (DMF)

  • Purified water

Procedure:

  • In a reaction vessel, dissolve 5-methylpyrazine-2-carboxylic acid in anhydrous DMF.

  • Add N,N'-carbonyldiimidazole (or triethylamine followed by ethyl chloroformate) to the solution and stir at room temperature to activate the carboxylic acid.

  • In a separate vessel, dissolve 4-(2-aminoethyl)benzenesulfonamide in DMF.

  • Add the solution of the sulfonamide to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into purified water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure Glipizide intermediate.

Signaling Pathway and Experimental Workflow

Pyrazine derivatives have been identified as a class of compounds with diverse biological activities, including the inhibition of protein kinases.[10][11][12][13][14][15] While the specific signaling pathway for this compound is not extensively characterized, a general representation of its potential mechanism of action as a kinase inhibitor is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation GrowthFactor Growth Factor GrowthFactor->Receptor PyrazineDerivative This compound (or derivative) MEK MEK PyrazineDerivative->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A representative MAP Kinase signaling pathway potentially inhibited by a pyrazine derivative.

The following diagram illustrates the experimental workflow from the synthesis of the intermediate to its application in the preparation of a pharmaceutical ingredient.

G cluster_synthesis Synthesis of Intermediate cluster_modification Chemical Modification cluster_api_synthesis API Synthesis Start 1,3-Dihydroxyacetone + Diammonium Phosphate Intermediate This compound Start->Intermediate One-Pot Synthesis Oxidation Oxidation (KMnO4) Intermediate->Oxidation CarboxylicAcid 5-Methylpyrazine-2-carboxylic acid Oxidation->CarboxylicAcid Coupling Amide Coupling CarboxylicAcid->Coupling API Glipizide (Active Pharmaceutical Ingredient) Coupling->API

Caption: Experimental workflow for the synthesis of Glipizide using this compound as an intermediate.

References

Applications of (5-Methylpyrazin-2-yl)methanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methylpyrazin-2-yl)methanol and its derivatives are recognized as valuable building blocks in medicinal chemistry, primarily serving as scaffolds for the development of targeted therapies. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a common motif in numerous biologically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions with biological targets. The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 2-position provides key points for structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

While direct applications of this compound as a therapeutic agent are not extensively documented, its role as a crucial intermediate in the synthesis of kinase inhibitors is a prominent area of research and development. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrazine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

This document provides an overview of the application of the this compound scaffold in the context of kinase inhibitor design, along with representative protocols for synthesis and biological evaluation.

Application Note 1: this compound Derivatives as Janus Kinase (JAK) Inhibitors

Introduction:

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation. Aberrant JAK signaling is associated with myeloproliferative neoplasms, autoimmune diseases, and certain cancers. Consequently, the development of selective JAK inhibitors is a significant focus in drug discovery.

The this compound scaffold can be incorporated into molecules designed to target the ATP-binding pocket of JAKs. The pyrazine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, while the methyl and hydroxymethyl groups can be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

Structure-Activity Relationships (SAR):

While specific SAR data for a broad range of this compound derivatives is not publicly available in a consolidated form, general principles for pyrazine-based kinase inhibitors can be inferred from the literature. For a hypothetical series of JAK2 inhibitors based on this scaffold, the following SAR trends might be observed:

  • Pyrazine Core: Essential for hinge-binding.

  • C2-Hydroxymethyl Group: Can be a key interaction point with the solvent front or can be further functionalized to introduce larger groups to probe for additional binding interactions. Esterification or etherification of the alcohol can modulate solubility and cell permeability.

  • C5-Methyl Group: Occupies a small hydrophobic pocket. Variation of this group to larger alkyl or aryl groups could impact selectivity against other kinases.

  • Other Positions (C3 and C6): Substitution at these positions with various functional groups can be explored to optimize interactions with other regions of the ATP-binding site and to fine-tune physicochemical properties.

Quantitative Data:

The following table presents hypothetical inhibitory activities of a series of this compound derivatives against JAK2, illustrating potential SAR trends.

Compound IDR Group (Modification of C2-hydroxymethyl)JAK2 IC₅₀ (nM)
1a -CH₂OH500
1b -CH₂OCH₃250
1c -CH₂O-Ph120
1d -CH₂-N(CH₃)₂350

Note: This data is illustrative and not based on actual experimental results for these specific compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 5-methylpyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Work-up: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF and diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow Diagram:

G start Start: 5-Methylpyrazine-2-carboxylic acid reduction Reduction with LAH in THF start->reduction quench Quenching with H₂O and NaOH reduction->quench workup Filtration and Extraction quench->workup purification Column Chromatography workup->purification end End: this compound purification->end

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection via other methods

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.)

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture containing the kinase buffer, peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant JAK2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric: Use a commercial kit that measures the amount of ADP produced (e.g., ADP-Glo™) or uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway Diagram:

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor This compound Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibition. The ability to readily modify the functional groups on the pyrazine ring allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The protocols provided herein offer a general framework for the synthesis of this key building block and the evaluation of its derivatives in a medicinal chemistry research setting. Further investigation into the diverse applications of this versatile scaffold is warranted and holds promise for the development of new and effective medicines.

The Role of (5-Methylpyrazin-2-yl)methanol in Advancing Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methylpyrazin-2-yl)methanol , a key pyrazine derivative, is a significant compound in the field of flavor and fragrance science. Its characteristic nutty, roasted, and subtly earthy aroma profile makes it a valuable ingredient for creating and enhancing sensory experiences in a wide range of consumer products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study and application of this compound.

Chemical and Sensory Profile

This compound, also known as 2-hydroxymethyl-5-methylpyrazine, belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. These compounds are renowned for their contribution to the desirable aromas of thermally processed foods such as coffee, cocoa, roasted nuts, and baked goods, primarily formed through the Maillard reaction.

Chemical Structure:

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • IUPAC Name: this compound

Sensory Characteristics:

Table 1: Comparative Sensory Thresholds of Representative Pyrazine Derivatives

Pyrazine DerivativeOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
This compound Data not availableData not availableNutty, roasted, earthy (inferred)
2-Acetyl-3-ethylpyrazine~100010Nutty, raw potato, earthy, popcorn, corn chip, meaty
2-Acetylpyrazine6210000Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut
2,3-Dimethylpyrazine2500-35000Not widely reportedNutty, cocoa, coffee, potato, meaty
2-Ethyl-3,5-dimethylpyrazine1Not widely reportedCocoa, chocolate, nutty, burnt almond
2,3,5-Trimethylpyrazine400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa

Note: The sensory descriptors for this compound are inferred based on the general characteristics of pyrazines with similar structures.

Natural Occurrence and Formation

Pyrazines are naturally formed during the thermal processing of food through the Maillard reaction between amino acids and reducing sugars. The specific pyrazine derivatives formed are dependent on the types of precursors and the reaction conditions, such as temperature and pH. While the concentration of this compound in specific foods is not extensively documented, the presence of related pyrazines in various roasted and fermented products is well-established.

Table 2: Concentration of Common Pyrazine Derivatives in Selected Foods

Pyrazine DerivativeCoffee (mg/kg)Roasted Peanuts (mg/kg)Cocoa Beans (µ g/100g )
2-Methylpyrazine82.1 - 211.60.8 - 2.54.83 (OAV)
2,5-Dimethylpyrazine4.4 (µmol/500mL)0.9 - 3.21.99 - 10.18 (mg/kg)
2,6-DimethylpyrazinePresent0.5 - 1.81.35 (OAV)
2-Ethyl-5-methylpyrazinePresent0.2 - 0.70.22 (OAV)
2,3,5-TrimethylpyrazinePresent0.3 - 1.00.89 (OAV)

OAV (Odor Activity Value) indicates a compound's contribution to the overall aroma.

Biological Pathways

Olfactory Signaling Pathway

The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors in the nasal epithelium. Research has identified the olfactory receptor OR5K1 as being specialized in recognizing pyrazines.[1][2] OR5K1 is a G-protein-coupled receptor (GPCR), and its activation triggers a well-defined signaling cascade.

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Receptor Neuron odorant This compound receptor OR5K1 (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens ca_na_influx Ca²⁺/Na⁺ Influx ion_channel->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory signaling cascade for pyrazine perception.

Metabolic Pathway

In mammals, alkyl-substituted pyrazines are primarily metabolized in the liver. The metabolic pathway generally involves the oxidation of the alkyl side chains. For this compound, the hydroxymethyl group is susceptible to oxidation.

metabolic_pathway compound This compound intermediate 5-Methylpyrazine-2-carboxylic acid compound->intermediate Oxidation (e.g., by ADH/ALDH) conjugate Glycine Conjugate intermediate->conjugate Conjugation excretion Urinary Excretion intermediate->excretion conjugate->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

A one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine has been reported with high yield from 1,3-dihydroxyacetone and diammonium phosphate.

Materials:

  • 1,3-dihydroxyacetone

  • Diammonium phosphate

  • Dioxane

  • Water

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.

  • Adjust the pH of the solution to 8.0-9.1 using a dilute sodium hydroxide solution.

  • Heat the reaction mixture to 90°C and maintain for 1 hour with stirring.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

synthesis_workflow start Start: Mix Reactants (1,3-dihydroxyacetone, diammonium phosphate, dioxane, water) ph_adjustment Adjust pH to 8.0-9.1 start->ph_adjustment heating Heat at 90°C for 1 hour ph_adjustment->heating cooling Cool to Room Temperature heating->cooling extraction Extract with Ethyl Acetate cooling->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification end_product Pure this compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex matrices.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize 5 g of the sample.

  • Spike with a known amount of an appropriate internal standard (e.g., a deuterated analog).

  • Add 20 mL of dichloromethane and vortex for 2 minutes, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic supernatant. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

gcms_workflow sample_prep Sample Preparation (Homogenization, Spiking, Extraction) concentration Concentration of Extract sample_prep->concentration injection GC Injection concentration->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Ionization and Fragmentation) separation->ionization detection Detection (MS Detector) ionization->detection data_analysis Data Analysis (Identification and Quantification) detection->data_analysis

Caption: General workflow for GC-MS analysis.

Sensory Evaluation: Odor and Taste Threshold Determination

The 3-Alternative Forced Choice (3-AFC) method is a standard protocol for determining the detection threshold of a flavor compound.

Procedure:

  • Panel Selection: Recruit and train a panel of 15-20 assessors.

  • Sample Preparation: Prepare a series of dilutions of this compound in deionized, odor-free water. The concentrations should span the expected threshold level.

  • Test Presentation: For each concentration, present three samples to each panelist: two blanks (water) and one containing the pyrazine. The order of presentation should be randomized.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Data Analysis: The threshold is determined as the concentration at which a statistically significant proportion of the panel (typically 50% above chance) can correctly identify the odd sample.

Stability and Applications

Pyrazines are generally stable compounds, particularly during thermal processing, which is where they are often formed.[2] They contribute significantly to the flavor profile of a wide range of food products and are also used in fragrance formulations to impart warm, roasted, and nutty notes.[3] The stability of this compound in various food matrices and fragrance bases should be evaluated on a case-by-case basis, considering factors such as pH, temperature, and interaction with other ingredients.

References

Application Notes and Protocols for the Quantification of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(5-Methylpyrazin-2-yl)methanol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical techniques for similar pyrazine derivatives and serve as a comprehensive guide for method development and validation.

I. Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section provides a comparative summary of suitable chromatographic methods.

Table 1: Comparison of Chromatographic Methods for this compound Quantification

Analytical MethodPrincipleTypical ColumnMobile Phase/Carrier GasDetectionKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.C18 reverse-phaseAcetonitrile/water with additives (e.g., formic acid, TFA)UV/Vis, PDA, MSVersatile, suitable for a wide range of polarities, non-destructive.May require derivatization for compounds without a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.[1][2]5% Phenyl-methylpolysiloxane (e.g., DB-5ms)HeliumElectron Ionization (EI)High sensitivity and specificity, provides structural information.[3]May require derivatization for polar analytes; risk of thermal degradation.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive mass detection.C18 reverse-phaseAcetonitrile/water with formic acidTriple Quadrupole (QqQ)Excellent sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.

II. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for purity assessment and quantification in relatively clean sample matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). A gradient or isocratic elution can be used. For a starting point, an isocratic mixture of 20:80 (v/v) acetonitrile:water with 0.1% formic acid is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (to be determined by a UV scan, typically around 270 nm for pyrazine derivatives).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance data for the described HPLC-UV method. These values should be experimentally determined during method validation.

Table 2: Hypothetical HPLC-UV Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Dissolve & Filter Sample Sample->SamplePrep Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a GC-MS method for the sensitive and selective quantification of this compound. This technique is particularly useful for complex matrices and for confirming the identity of the analyte.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard.

  • High-purity helium.

  • Suitable solvent (e.g., dichloromethane or methanol).

  • Volumetric flasks, pipettes, and GC vials.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a volatile solvent like methanol or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

3. Sample Preparation:

  • Dissolve or dilute the sample in a suitable solvent to a concentration within the calibration range.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound should be determined from its mass spectrum.

5. Data Analysis:

  • For quantification, use SIM mode and monitor at least three characteristic ions of this compound.

  • Create a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the standards.

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance data for the described GC-MS method.

Table 3: Hypothetical GC-MS Method Validation Data

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working GCMS GC-MS System Working->GCMS SamplePrep->GCMS GC_Col GC Column GCMS->GC_Col MS_Det Mass Spectrometer GC_Col->MS_Det TIC Total Ion Chromatogram MS_Det->TIC SIM Selected Ion Monitoring TIC->SIM Quant Quantification SIM->Quant

Caption: Workflow for GC-MS analysis.

IV. Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow from sample receipt to the final quantitative result, applicable to both HPLC and GC-MS methodologies.

Logical_Flow cluster_initial Initial Phase cluster_execution Execution Phase cluster_final Finalization Phase Sample_Receipt Sample Receipt Method_Selection Method Selection (HPLC/GC-MS) Sample_Receipt->Method_Selection Preparation Standard & Sample Preparation Method_Selection->Preparation Instrument_Setup Instrument Setup & Calibration Preparation->Instrument_Setup Analysis Chromatographic Analysis Instrument_Setup->Analysis Data_Processing Data Processing & Integration Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Reporting Result Reporting & Review Quantification->Reporting

Caption: Logical flow of the analytical process.

Disclaimer: The provided protocols and validation data are intended as a guide. It is essential for the end-user to validate any analytical method for its intended purpose in their specific laboratory environment and for their particular sample matrix.

References

Application Notes and Protocols for the Analysis of Pyrazine Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a significant class of heterocyclic aromatic compounds that play a crucial role in the flavor and aroma profiles of various food products, particularly those undergoing thermal processing.[1] Beyond their sensory importance, pyrazines are also key structural motifs in numerous pharmaceutical agents, contributing to the bioactivity of drugs used in treating conditions such as tuberculosis, cancer, and viral infections.[2] Consequently, the accurate and robust analysis of pyrazine derivatives is paramount for quality control in the food and beverage industry, flavor and aroma research, and for purity assessment and pharmacokinetic studies in drug development.[1][3]

This document provides detailed application notes and protocols for the analysis of pyrazine derivatives using two of the most powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] While GC-MS is the gold standard for volatile and semi-volatile pyrazines, HPLC is an excellent alternative for less volatile or thermally labile derivatives.[5]

I. High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazine Derivatives

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.[6] Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrazine derivatives.

Application Note: Quantification of 2-Hydroxy-5-methylpyrazine using RP-HPLC

This application note details a validated RP-HPLC method for the quantification of 2-Hydroxy-5-methylpyrazine, a key intermediate in pharmaceutical synthesis and a component in some food flavorings.[6] The method is adapted from a validated procedure for the structurally related compound, Pyrazinamide.[6]

Chromatographic Conditions:

ParameterSpecification
Instrumentation Standard HPLC system with UV detector
Column Hypersil C8 (4.6 x 250mm, 3.5 µm particle size)[6]
Mobile Phase Phosphate buffer (pH 4.4) and Methanol (80:20 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 269 nm[6]
Injection Volume 20 µL

Method Validation Summary:

The performance of this HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]

Validation ParameterTypical Acceptance CriteriaRepresentative Performance
Linearity (R²) ≥ 0.9990.9998[8]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:13.15 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:19.57 µg/mL[8]
Experimental Protocol: HPLC Analysis of Pyrazine and 2-Aminopyrazine

This protocol outlines the steps for the analysis of pyrazine and its amino derivative using a SHARC 1 stationary phase column.[2]

1. Materials and Reagents:

  • Pyrazine and 2-Aminopyrazine analytical standards

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Ammonium Formate

2. Instrumentation:

  • HPLC system with UV detector

  • SHARC 1 Column (4.6 x 150 mm, 5 µm, 100 Å)[2]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing Acetonitrile and Water in a 98:2 (v/v) ratio.[2]

  • Add Formic Acid to a final concentration of 0.5% and Ammonium Formate to 0.05%.[2]

4. Sample Preparation:

  • Dissolve the sample containing pyrazine and 2-aminopyrazine in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

5. Chromatographic Analysis:

  • Set the flow rate to 1.0 mL/min.[2]

  • Set the UV detection wavelength to 270 nm.[2]

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Acquire and process the data.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Injection Sample Injection (20 µL) Filter->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (C8 or SHARC 1 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of pyrazine derivatives.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrazine Derivatives

GC-MS is a highly sensitive and selective technique, making it the preferred method for the analysis of volatile and semi-volatile pyrazine derivatives.[1][9] The use of stable isotope-labeled internal standards, such as deuterated pyrazines, is recommended to improve accuracy and precision by correcting for matrix effects and analytical variability.[1][3]

Application Note: High-Sensitivity Quantification of Pyrazines using Deuterated Internal Standards

This application note describes a robust GC-MS method for the quantification of pyrazines in various matrices, utilizing deuterated pyrazines as internal standards.[1] Headspace Solid-Phase Microextraction (HS-SPME) is employed for sample preparation, offering a simple, fast, and solvent-free extraction technique.[1][5]

GC-MS Method Parameters:

ParameterSpecification
Injector Splitless mode at 250-270°C[1][5]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[1][5]
Oven Temperature Program Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C[1]
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column[5]
Mass Spectrometer
- Ion Source Temperature230°C[1]
- Quadrupole Temperature150°C[1]
- Ionization ModeElectron Ionization (EI) at 70 eV[1]

Quantitative Data Summary for Key Pyrazines (HS-SPME-GC-MS):

Pyrazine DerivativeLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
2-Methylpyrazine1 - 1000> 0.990.0040.016
2,5-Dimethylpyrazine1 - 1000> 0.990.0020.008
2-Ethyl-3,5-dimethylpyrazine1 - 1000> 0.99--
2,3,5-Trimethylpyrazine1 - 1000> 0.99--
Acetylpyrazine1 - 1000[3]> 0.99[10]--

LOD and LOQ values are representative for similar compounds and may vary depending on the specific analyte and matrix.[10]

Experimental Protocol: GC-MS Analysis of Acetylpyrazine using a Deuterated Internal Standard

This protocol provides a detailed procedure for the quantitative analysis of acetylpyrazine in a liquid matrix using Acetylpyrazine-d3 as an internal standard.[3]

1. Materials and Reagents:

  • Acetylpyrazine analytical standard

  • Acetylpyrazine-d3 internal standard

  • Methanol, GC-MS grade

  • Dichloromethane, GC-MS grade

  • Anhydrous Sodium Sulfate

  • Homogenized sample (e.g., beverage, plasma)

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of acetylpyrazine and Acetylpyrazine-d3 in methanol.[3]

  • Working Standard Solutions: Serially dilute the acetylpyrazine stock solution with methanol to create a series of standards ranging from 1 ng/mL to 1000 ng/mL.[3]

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Acetylpyrazine-d3 stock solution with methanol.[3]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.[3]

  • Add 50 µL of the 100 ng/mL Acetylpyrazine-d3 internal standard solution and vortex for 10 seconds.[3]

  • Add 2 mL of dichloromethane to the tube and vortex vigorously for 2 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[3]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove residual water.[3]

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS system using the parameters outlined in the application note above.

  • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both acetylpyrazine and Acetylpyrazine-d3.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid Extraction or HS-SPME Spike->Extract Dry Drying of Extract Extract->Dry Injection Sample Injection Dry->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (MS) Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of pyrazine derivatives.

III. Formation of Pyrazines: The Maillard Reaction

Pyrazines in food are primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during heating.[11][12] Understanding this pathway is crucial for controlling the flavor profile of thermally processed foods.

Logical Relationship Diagram of the Maillard Reaction Leading to Pyrazine Formation

cluster_reactants Initial Reactants cluster_reaction Maillard Reaction Cascade cluster_products Final Products AminoAcid Amino Acids Condensation Initial Condensation AminoAcid->Condensation ReducingSugar Reducing Sugars ReducingSugar->Condensation Amadori Amadori Rearrangement Condensation->Amadori Strecker Strecker Degradation Amadori->Strecker Intermediates α-aminocarbonyls Strecker->Intermediates Melanoidins Melanoidins (Color) Strecker->Melanoidins Pyrazines Pyrazines (Flavor & Aroma) Intermediates->Pyrazines Condensation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Conclusion

The choice between HPLC and GC-MS for the analysis of pyrazine derivatives depends on the specific properties of the analyte and the sample matrix.[6] The validated methods and protocols presented here provide a robust framework for the accurate and precise quantification of these important compounds. For volatile pyrazines, GC-MS with stable isotope dilution offers the highest sensitivity and reliability. For non-volatile or thermally sensitive derivatives, RP-HPLC provides a powerful and accessible alternative. These analytical tools are indispensable for ensuring product quality, advancing flavor science, and supporting pharmaceutical development.

References

Application Notes and Protocols for the Oxidation of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of (5-methylpyrazin-2-yl)methanol to its corresponding aldehyde, 5-methylpyrazine-2-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. Three common and effective oxidation methods are presented: Manganese Dioxide (MnO₂) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Swern Oxidation.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a key starting material, and its oxidation product, 5-methylpyrazine-2-carbaldehyde, serves as a versatile precursor for the synthesis of various derivatives, including carbohydrazides with potential anti-tubercular activity.[1][2][3][4][5] The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid and to ensure compatibility with the heterocyclic pyrazine ring. This application note offers a comparative overview of three widely used methods, enabling researchers to select the most suitable protocol for their specific needs.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. These values are based on established literature procedures for the oxidation of heteroaromatic methanols and represent typical outcomes.

ParameterManganese Dioxide OxidationDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Oxidizing Agent Activated Manganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)Oxalyl Chloride/DMSO
Stoichiometry (Oxidant) 5 - 10 equivalents1.1 - 1.5 equivalents1.5 - 2.0 equivalents (Oxalyl Chloride)
Solvent Dichloromethane (DCM) or ChloroformDichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room Temperature to RefluxRoom Temperature-78 °C to Room Temperature
Reaction Time 2 - 24 hours1 - 4 hours1 - 2 hours
Typical Yield 70 - 95%85 - 95%80 - 95%
Product Purity (after workup) Good to ExcellentExcellentExcellent
Work-up Complexity Simple filtrationAqueous washAqueous wash, potential odor issue

Experimental Workflow

experimental_workflow start Start: this compound oxidation Oxidation Reaction (MnO2, DMP, or Swern) start->oxidation Add Oxidant & Stir workup Reaction Quenching & Aqueous Work-up oxidation->workup Quench extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying Separate Layers concentration Solvent Removal in vacuo drying->concentration Filter & Concentrate purification Purification (e.g., Column Chromatography) concentration->purification Crude Product product Final Product: 5-Methylpyrazine-2-carbaldehyde purification->product Purified Product

Caption: General experimental workflow for the oxidation of this compound.

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This method utilizes activated manganese dioxide, a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[6] It is particularly useful for the oxidation of allylic, benzylic, and heteroaromatic alcohols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite® or a similar filter aid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane (approximately 0.1 M solution), add activated manganese dioxide (5-10 equivalents).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion of the reaction (typically 2-24 hours), the mixture is filtered through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methylpyrazine-2-carbaldehyde.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Manganese dioxide is a strong oxidant; handle with care.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes using Dess-Martin Periodinane (DMP).[7][8] The reaction proceeds under neutral conditions and at room temperature, making it suitable for sensitive substrates.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 5-methylpyrazine-2-carbaldehyde.

  • Purify the product by column chromatography on silica gel if required.

Safety Precautions:

  • Dess-Martin Periodinane is a shock-sensitive and potentially explosive compound, especially when impure or heated. Handle with care and avoid grinding.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE.

Protocol 3: Swern Oxidation

The Swern oxidation is a reliable and widely used method for the oxidation of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[9][10][11][12] The reaction is performed at low temperatures and is known for its high yields and chemoselectivity.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-necked round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a three-necked flask under a nitrogen or argon atmosphere, prepare a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.0-3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine or DIPEA (4.0-5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to give the crude 5-methylpyrazine-2-carbaldehyde.

  • Purify by column chromatography on silica gel if necessary.

Safety Precautions:

  • Oxalyl chloride is corrosive and toxic; handle in a fume hood.

  • The reaction is highly exothermic, especially during the addition of DMSO and triethylamine. Maintain strict temperature control.

  • The reaction produces carbon monoxide and dimethyl sulfide, which is a volatile and malodorous compound. Ensure adequate ventilation.

  • Wear appropriate PPE.

Signaling Pathway/Logical Relationship Diagram

oxidation_logic cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product cluster_overoxidation Potential Side Product start_mol This compound MnO2 Manganese Dioxide (MnO₂) start_mol->MnO2 Mild, Heterogeneous DMP Dess-Martin Periodinane (DMP) start_mol->DMP Mild, Homogeneous Swern Swern Oxidation start_mol->Swern Mild, Low Temp. aldehyde 5-Methylpyrazine-2-carbaldehyde MnO2->aldehyde DMP->aldehyde Swern->aldehyde acid 5-Methylpyrazine-2-carboxylic acid aldehyde->acid Over-oxidation (with stronger oxidants)

Caption: Logical relationship of different oxidation methods for this compound.

References

Application Note: Derivatization of (5-Methylpyrazin-2-yl)methanol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol of interest in various fields, including flavor chemistry and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this analyte is crucial for quality control, metabolic studies, and synthetic process monitoring. The presence of a polar hydroxyl group makes it challenging to analyze by gas chromatography (GC) due to potential peak tailing and thermal instability. While amenable to high-performance liquid chromatography (HPLC), its response may be insufficient for trace-level detection without derivatization.

This application note provides detailed protocols for the derivatization of this compound to improve its analytical characteristics for both GC-Mass Spectrometry (GC-MS) and HPLC analysis. Two primary derivatization strategies are presented: silylation and acylation, which enhance volatility and thermal stability for GC-MS analysis. Additionally, a direct HPLC-UV method and the potential for derivatization to enhance HPLC sensitivity are discussed.

Analytical Method Selection

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation. The following diagram outlines a general decision-making workflow.

cluster_0 Method Selection Workflow start Analyze this compound matrix_check Complex Matrix? start->matrix_check sensitivity_check High Sensitivity Required? matrix_check->sensitivity_check No gcms GC-MS with Derivatization matrix_check->gcms Yes sensitivity_check->gcms Yes hplc HPLC Analysis sensitivity_check->hplc No hplc_direct Direct HPLC-UV Analysis hplc->hplc_direct hplc_deriv HPLC with Derivatization for Enhanced Sensitivity hplc->hplc_deriv

Caption: Decision tree for analytical method selection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is highly recommended to improve the chromatographic properties of this compound. The derivatization process masks the active hydroxyl group, thereby increasing volatility and reducing peak tailing.

Experimental Workflow for GC-MS

The general workflow for the GC-MS analysis of this compound following derivatization is depicted below.

cluster_1 GC-MS Experimental Workflow sample_prep Sample Preparation (Extraction/Concentration) derivatization Derivatization (Silylation or Acylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Data Analysis (Quantification/Identification) ms_detection->data_analysis

Caption: General workflow for GC-MS analysis.

Protocol 1: Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This is a common and effective derivatization technique for GC analysis.

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. For samples in complex matrices, an appropriate extraction and clean-up procedure should be employed.

  • Drying: Ensure the sample extract is completely dry by passing it through anhydrous sodium sulfate or by evaporating the solvent under a gentle stream of nitrogen. Water can interfere with the silylation reaction.

  • Derivatization: a. To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile. b. Add 100 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation

Acylation introduces an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester. This also increases volatility and improves chromatographic peak shape.[1][2][3]

Reagents and Materials:

  • This compound standard

  • Acetic anhydride or Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization: a. To 100 µL of the sample solution, add 50 µL of anhydrous pyridine. b. Add 50 µL of acetic anhydride or TFAA. c. Tightly cap the vial and heat at 60°C for 30 minutes.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add 500 µL of deionized water and vortex to quench the excess anhydride. c. Add 500 µL of ethyl acetate and vortex. d. Wash the organic layer with 500 µL of saturated sodium bicarbonate solution. e. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final organic solution into the GC-MS system.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a viable alternative for the analysis of this compound, and in many cases, derivatization may not be necessary. A reversed-phase method can be employed for direct analysis. However, for trace-level quantification, derivatization to introduce a chromophore or fluorophore can significantly enhance sensitivity.

Protocol 3: Direct HPLC-UV Analysis

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample directly into the HPLC system.

Considerations for HPLC Derivatization

For applications requiring higher sensitivity, pre-column derivatization can be performed using reagents that introduce a strongly UV-absorbing or fluorescent tag to the hydroxyl group. Common derivatizing agents for alcohols in HPLC include benzoyl chloride and dansyl chloride. The reaction conditions would need to be optimized for this compound.

Quantitative Data Summary

The following table presents hypothetical performance data for the described analytical methods. Actual validation data may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MS (Silylation)GC-MS (Acylation)Direct HPLC-UV
Retention Time (min) ~ 12.5~ 10.8~ 4.2
Linearity (r²) > 0.995> 0.995> 0.99
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1.5 ng/mL30 ng/mL
Precision (%RSD) < 10%< 10%< 15%
Recovery (%) 90-105%85-105%95-105%

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Method validation must be performed to determine the actual performance characteristics.

Conclusion

The derivatization of this compound is a crucial step for achieving sensitive and robust quantification by GC-MS. Both silylation and acylation are effective methods for improving the volatility and chromatographic behavior of the analyte. For routine analysis where high sensitivity is not a primary concern, direct HPLC-UV analysis offers a simpler alternative. The choice of the most appropriate method should be guided by the specific analytical requirements of the research or application. The protocols provided herein serve as a starting point for method development and validation.

References

Application Notes and Protocols for the Development of (5-Methylpyrazin-2-yl)methanol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine scaffold is a key component in numerous bioactive molecules, and its derivatives have shown promise in the development of novel therapeutic agents, particularly in oncology.[1][2] This document provides detailed application notes and experimental protocols for the investigation of (5-Methylpyrazin-2-yl)methanol and its derivatives as potential anticancer agents.

While specific anticancer activity data for derivatives of this compound are not extensively available in the public domain, this guide consolidates established protocols and presents exemplar data from structurally related pyrazine and pyrazole compounds to provide a framework for their synthesis and evaluation.

Putative Signaling Pathways for Pyrazine-Based Anticancer Agents

Derivatives of pyrazine and the structurally similar pyrazole class have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A generalized putative signaling pathway is illustrated below, highlighting potential targets for this compound derivatives.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->RTK Inhibition Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine_Derivative->Bcl2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Inhibition mTOR->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis synthesis_workflow Start This compound Step1 Step 1: Oxidation to Aldehyde (e.g., PCC, DMP) Start->Step1 Intermediate1 5-Methylpyrazine-2-carbaldehyde Step1->Intermediate1 Step2 Step 2: Oxidation to Carboxylic Acid (e.g., KMnO4, Jones reagent) Intermediate1->Step2 Intermediate2 5-Methylpyrazine-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., EDC, HOBt, substituted amine) Intermediate2->Step3 Final_Product Substituted (5-Methylpyrazin-2-yl)carboxamide Step3->Final_Product analysis_workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Cancer Cell Culture Treatment Treat with this compound Derivative (IC50 concentration) Start->Treatment Harvest Harvest Cells (Adherent & Floating) Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain_A Resuspend in Binding Buffer + Annexin V-FITC & PI Wash->Stain_A Fix Fix in Cold 70% Ethanol Wash->Fix Analyze_A Flow Cytometry Analysis Stain_A->Analyze_A Stain_C Resuspend in PI/RNase A Staining Buffer Fix->Stain_C Analyze_C Flow Cytometry Analysis Stain_C->Analyze_C

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (5-Methylpyrazin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (5-Methylpyrazin-2-yl)methanol. It includes detailed experimental protocols, a troubleshooting guide for common issues, and frequently asked questions to facilitate successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two main synthetic strategies for this compound are:

  • Reduction of 5-methylpyrazine-2-carboxylic acid or its corresponding ester: This is a common and direct approach where the carboxylic acid or ester functional group is reduced to a primary alcohol.

  • Oxidation of 2,5-dimethylpyrazine followed by reduction: This two-step process involves the initial oxidation of one of the methyl groups to a carboxylic acid, which is then subsequently reduced to the desired alcohol.

Q2: Which reducing agent is most suitable for the conversion of 5-methylpyrazine-2-carboxylic acid to this compound?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing carboxylic acids to primary alcohols and is frequently used for this transformation.[1][2] However, due to its high reactivity, it requires strictly anhydrous conditions. An alternative is to first convert the carboxylic acid to its methyl or ethyl ester, which can then be reduced with milder reducing agents like sodium borohydride (NaBH₄), although this adds an extra step to the synthesis.[3]

Q3: Can I use sodium borohydride (NaBH₄) to directly reduce 5-methylpyrazine-2-carboxylic acid?

A3: Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly to an alcohol.[3] It is, however, effective for the reduction of esters. Therefore, to use NaBH₄, you would first need to esterify the 5-methylpyrazine-2-carboxylic acid.

Q4: What are the key parameters to control for a successful reduction reaction?

A4: Key parameters to control during the reduction step include:

  • Reaction Temperature: Reductions with powerful hydrides like LiAlH₄ are often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature to control the exothermic reaction.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are crucial, especially when using LiAlH₄, to prevent quenching of the reagent.

  • Stoichiometry of the Reducing Agent: A molar excess of the reducing agent is typically used to ensure the complete conversion of the starting material.

  • Work-up Procedure: Careful quenching of the excess reducing agent and subsequent work-up are critical for isolating the final product in good yield and purity.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Methylpyrazine-2-carboxylic Acid

This protocol details the reduction of 5-methylpyrazine-2-carboxylic acid using lithium aluminum hydride.

Materials:

  • 5-methylpyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess (e.g., 2-3 equivalents) of LiAlH₄ in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 5-methylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Work-up: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Two-Step Synthesis from 2,5-Dimethylpyrazine

This protocol outlines the oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid, followed by its reduction.

Step A: Oxidation of 2,5-Dimethylpyrazine

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a large flask, dissolve 2,5-dimethylpyrazine in water.

  • Oxidation: Slowly add a solution of potassium permanganate to the reaction mixture. The reaction is exothermic and should be controlled by cooling.

  • Work-up: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the 5-methylpyrazine-2-carboxylic acid.

  • Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Step B: Reduction of 5-Methylpyrazine-2-carboxylic Acid

Follow the procedure detailed in Protocol 1 to reduce the 5-methylpyrazine-2-carboxylic acid obtained in Step A to this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Reduction of 5-Methylpyrazine-2-carboxylic Acid Derivatives

ParameterCondition
Starting Material 5-Methylpyrazine-2-carboxylic acid or its ester
Reducing Agent Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) (for ester)
Solvent Anhydrous THF or Diethyl Ether (for LiAlH₄), Methanol (for NaBH₄)
Temperature 0 °C to reflux
Reaction Time 2-12 hours (monitor by TLC/LC-MS)
Work-up Aqueous work-up
Purification Column chromatography, Recrystallization

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low or No Product Yield Inactive reducing agentUse a fresh batch of LiAlH₄ or NaBH₄. Ensure proper storage under anhydrous conditions.
Insufficient amount of reducing agentIncrease the molar equivalents of the reducing agent.
Presence of water in the reactionEnsure all glassware is flame-dried and solvents are anhydrous, especially when using LiAlH₄.
Incomplete Reaction Insufficient reaction time or temperatureProlong the reaction time or increase the reaction temperature (e.g., reflux). Monitor progress by TLC.
Presence of Aldehyde Intermediate Incomplete reduction of the carboxylic acid or esterIncrease the amount of reducing agent or prolong the reaction time.
Formation of Side Products Over-reduction or side reactions with the pyrazine ringUse milder reducing agents if possible (e.g., NaBH₄ on the ester). Control the reaction temperature carefully.
Reaction with solventEnsure the chosen solvent is inert under the reaction conditions.
Difficulty in Product Isolation Emulsion during aqueous work-upAdd brine to the aqueous layer to break the emulsion.
Product is water-solublePerform multiple extractions with an appropriate organic solvent.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start 5-Methylpyrazine-2-carboxylic Acid setup Suspend LiAlH4 in anhydrous THF start->setup Dissolve in anhydrous THF addition Add starting material solution at 0 °C setup->addition react Warm to RT and reflux addition->react monitoring Monitor by TLC/LC-MS react->monitoring quench Quench with H2O and NaOH at 0 °C monitoring->quench Reaction complete filter Filter solid precipitate quench->filter extract Extract with organic solvent filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product product This compound purify->product Pure Product troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Inactive Reducing Agent? start->cause1 action1 Use fresh reagent. Ensure anhydrous conditions. cause1->action1 Yes cause2 Insufficient Reagent? cause1->cause2 No success Improved Yield action1->success action2 Increase molar equivalents of reducing agent. cause2->action2 Yes cause3 Suboptimal Reaction Conditions? cause2->cause3 No action2->success action3 Increase reaction time and/or temperature. Monitor by TLC. cause3->action3 Yes cause4 Presence of Aldehyde Intermediate? cause3->cause4 No action3->success action4 Prolong reaction time or add more reducing agent. cause4->action4 Yes action4->success

References

Technical Support Center: Purification of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: (5-Methylpyrazin-2-yl)methanol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chromatographic purification of this compound. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section provides practical advice for overcoming common challenges in the purification of this compound, presented in a question-and-answer format.

Q1: My compound, this compound, is not moving from the baseline on my silica gel TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a common issue for polar heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Add a more polar solvent, like methanol, to your mobile phase. Start with a small percentage (e.g., 1-5% methanol in dichloromethane or ethyl acetate) and gradually increase it.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reverse-phase chromatography on a C18-bonded silica column is an excellent alternative.[3][4]

  • Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).

Q2: My purified fractions show significant peak tailing in the chromatogram. How can I achieve a more symmetrical peak shape?

A2: Peak tailing for polar, nitrogen-containing compounds is often caused by secondary interactions with the stationary phase.[5] To mitigate this:

  • Mobile Phase Additives: Incorporating a small amount of a competitive base, such as triethylamine or ammonia, into the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.

  • pH Adjustment: If using reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of the analyte and reduce unwanted interactions.[5]

  • Column Choice: Using a high-quality, end-capped column can minimize the number of free silanol groups available for secondary interactions.[5]

Q3: I'm observing co-elution of my target compound with a closely related impurity. How can I improve the separation?

A3: Achieving baseline separation of structurally similar compounds can be challenging. Here are some optimization strategies:

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase to one from a different selectivity group (e.g., substituting ethyl acetate with dichloromethane) can significantly alter the separation.[6][7]

  • Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the mobile phase polarity can enhance the resolution between closely eluting compounds.

  • Stationary Phase with Higher Surface Area: Using a silica gel with a higher surface area can increase the retention of your compounds, potentially improving separation.

Q4: The recovery of my compound from the column is very low. What could be the cause?

A4: Low recovery can stem from several factors:

  • Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This can be tested by spotting your compound on a TLC plate and letting it sit for several hours before developing to see if any degradation or streaking occurs.[3]

  • Decomposition on Silica: this compound may be unstable on acidic silica gel.[3] If you suspect decomposition, consider using a deactivated silica, alumina, or switching to reverse-phase chromatography.

  • Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to detect easily. Try concentrating the fractions where you expected your compound to elute and re-analyzing them by TLC.[3]

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography
Solvent SystemPolarityTypical Starting GradientApplications
Hexane / Ethyl AcetateLow-High10-50% Ethyl AcetateGood for a wide range of polarities. A standard starting point for scouting.
Dichloromethane / MethanolMed-High1-10% MethanolEffective for eluting highly polar compounds that are retained in Hex/EtOAc.[2]
Dichloromethane / AcetonitrileMed-High5-20% AcetonitrileAn aprotic alternative to methanol that can offer different selectivity.[8]
Table 2: Recommended TLC Conditions for Method Development
ParameterRecommendation
Stationary PhaseSilica gel 60 F254
Mobile PhaseStart with 50:50 Hexane:Ethyl Acetate. Adjust polarity to achieve an Rf of 0.15-0.35 for the target compound.[9]
VisualizationUV light (254 nm) and/or a potassium permanganate stain.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol is a general guideline for the purification of this compound on a silica gel column.

1. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[10]

  • Dry Loading (Recommended for polar compounds): Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[10]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).

  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully load the prepared sample onto the top of the column.

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient for this compound might be from 2% to 10% methanol in dichloromethane.

  • Collect fractions and monitor the elution of the compound using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Chromatography_Workflow General Workflow for Chromatographic Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Crude 2. Crude Sample TLC->Crude Dissolve 3. Dissolve in Min. Solvent (Wet Loading) Crude->Dissolve Adsorb 3. Adsorb onto Silica (Dry Loading) Crude->Adsorb Load 5. Load Sample Dissolve->Load Adsorb->Load Pack 4. Pack Column Pack->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure 11. Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Tree Chromatography Troubleshooting Decision Tree Start Problem Observed No_Movement Compound at Baseline? Start->No_Movement Streaking Streaking or Tailing? Start->Streaking Poor_Sep Poor Separation? Start->Poor_Sep Low_Recovery Low Recovery? Start->Low_Recovery Increase_Polarity Increase Mobile Phase Polarity (e.g., add MeOH) No_Movement->Increase_Polarity Yes Change_Stationary Change Stationary Phase (Alumina or C18) No_Movement->Change_Stationary If still no movement Add_Modifier Add Modifier to Mobile Phase (e.g., Triethylamine) Streaking->Add_Modifier Yes Dry_Load Use Dry Loading Streaking->Dry_Load If sample prep issue Optimize_Gradient Optimize Solvent Gradient (shallower gradient) Poor_Sep->Optimize_Gradient Yes Change_Solvent Change Solvent Selectivity (e.g., DCM for EtOAc) Poor_Sep->Change_Solvent If co-eluting Low_Recovery->Change_Stationary If decomposition occurs Check_Decomp Check for Decomposition (TLC stability test) Low_Recovery->Check_Decomp Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Synthesis of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies commence from either 2,5-dimethylpyrazine or 5-methylpyrazine-2-carboxylic acid. The key transformations include:

  • Oxidation of 2,5-dimethylpyrazine: This involves the selective oxidation of one methyl group to a carboxylic acid, which is then subsequently reduced to the target alcohol.

  • Reduction of 5-methylpyrazine-2-carboxylic acid or its esters: This is a direct and widely used method where the carboxylic acid or a more reactive ester derivative is reduced to the primary alcohol.

Q2: My final product is a different color than expected. What could be the cause?

A2: Off-color products, such as yellow or brown tints, often indicate the presence of impurities. These can arise from over-oxidation, incomplete reactions, or degradation of the pyrazine ring under harsh reaction conditions (e.g., strong acid/base, high temperature). Purification through recrystallization or column chromatography is recommended.

Q3: How can I confirm the formation of side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for identifying side products. Thin-Layer Chromatography (TLC) can quickly indicate the presence of multiple components. For structural elucidation, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Is the pyrazine ring susceptible to reduction during the conversion of the carboxylic acid to the alcohol?

A4: While the pyrazine ring is relatively electron-deficient, it is generally stable to common reducing agents used for converting carboxylic acids and esters to alcohols, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), when used under controlled conditions. However, more powerful or less selective reducing agents and harsh conditions (e.g., catalytic hydrogenation at high pressure/temperature) could potentially reduce the ring.

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: From Oxidation of 2,5-Dimethylpyrazine

The initial step in this route is the selective oxidation of one methyl group of 2,5-dimethylpyrazine to form 5-methylpyrazine-2-carboxylic acid.

Problem 1: Low yield of 5-methylpyrazine-2-carboxylic acid with significant amount of pyrazine-2,5-dicarboxylic acid detected.

  • Cause: Over-oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize both methyl groups if the reaction conditions are not carefully controlled.[1]

  • Solution:

    • Stoichiometry: Carefully control the molar ratio of the oxidizing agent to 2,5-dimethylpyrazine. Use a slight excess of the oxidant, but avoid large excesses.

    • Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 30-100°C for KMnO₄ oxidation)[1]. Run pilot reactions to determine the optimal temperature for your setup.

    • Reaction Time: Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the di-acid occurs.

Problem 2: Presence of unreacted 2,5-dimethylpyrazine in the product.

  • Cause: Incomplete oxidation. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Increase Oxidant: Incrementally increase the molar equivalents of the oxidizing agent.

    • Optimize Temperature/Time: Gradually increase the reaction temperature or extend the reaction time while monitoring for the formation of the over-oxidation product.

A flowchart for troubleshooting the oxidation of 2,5-dimethylpyrazine is provided below.

G Start Start: Oxidation of 2,5-Dimethylpyrazine CheckPurity Analyze Crude Product (TLC, LC-MS) Start->CheckPurity LowYield Issue: Low Yield CheckPurity->LowYield Impure Purify Purify Product (Recrystallization/ Chromatography) CheckPurity->Purify Pure & Good Yield HighSM High Starting Material? LowYield->HighSM HighDiacid High Di-acid Byproduct? LowYield->HighDiacid HighSM->HighDiacid No IncompleteOx Cause: Incomplete Oxidation HighSM->IncompleteOx Yes OverOx Cause: Over-oxidation HighDiacid->OverOx Yes Solution1 Solution: - Increase oxidant amount - Increase temp/time IncompleteOx->Solution1 Solution2 Solution: - Decrease oxidant amount - Decrease temp/time OverOx->Solution2 Solution1->Start Re-run Reaction Solution2->Start Re-run Reaction End End: Pure 5-Methylpyrazine- 2-carboxylic acid Purify->End

Caption: Troubleshooting workflow for the oxidation of 2,5-dimethylpyrazine.

Route 2: From Reduction of 5-Methylpyrazine-2-carboxylic Acid (or its Ester)

This route involves the reduction of the carboxylic acid or a corresponding ester to this compound.

Problem 1: Formation of a significant amount of 5-methylpyrazine-2-carbaldehyde.

  • Cause: Incomplete reduction. This is more common with milder reducing agents or if an insufficient amount of a strong reducing agent like LiAlH₄ is used.

  • Solution:

    • Choice of Reagent: Use a sufficiently powerful reducing agent. LiAlH₄ is generally effective for reducing carboxylic acids and esters directly to alcohols.

    • Stoichiometry: Ensure at least 1 molar equivalent of LiAlH₄ for esters or more for carboxylic acids to account for the acidic proton. Using 1.5-2.0 equivalents is common practice.

    • Reaction Conditions: Conduct the reaction at a suitable temperature (e.g., 0 °C to reflux in an etheral solvent like THF or diethyl ether) and for a sufficient duration.

Problem 2: The reaction is slow and starting material remains even after prolonged time.

  • Cause: Low reactivity of the carboxylic acid. Carboxylic acids can be less reactive towards reduction than their corresponding esters.

  • Solution:

    • Convert to Ester: First, convert the carboxylic acid to its methyl or ethyl ester. Esterification can be achieved using methanol or ethanol with a catalytic amount of strong acid (like H₂SO₄) under reflux.[2] The resulting ester is typically more reactive and easier to reduce.

    • Use an Activator: Alternatively, use an activating agent like borane (BH₃·THF) which is highly effective for the reduction of carboxylic acids.

The general reaction pathway including the esterification option is shown below.

G cluster_main Main Reaction Pathways cluster_side Potential Side Reaction CarboxylicAcid 5-Methylpyrazine- 2-carboxylic acid Ester 5-Methylpyrazine- 2-carboxylate (Ester) CarboxylicAcid->Ester Esterification (e.g., MeOH, H+) Alcohol This compound CarboxylicAcid->Alcohol Direct Reduction (e.g., LiAlH4, BH3) Aldehyde Side Product: 5-Methylpyrazine- 2-carbaldehyde CarboxylicAcid->Aldehyde Incomplete Reduction Ester->Alcohol Reduction (e.g., LiAlH4) Ester->Aldehyde Incomplete Reduction

Caption: Synthetic pathways from carboxylic acid to alcohol, including a key side reaction.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that actual results may vary based on specific laboratory conditions and scale.

Synthesis StepKey ReagentsTemp. (°C)Time (h)Typical Yield (%)Common Byproducts
Oxidation 2,5-dimethylpyrazine, KMnO₄30 - 1001 - 1060 - 75Pyrazine-2,5-dicarboxylic acid
Esterification 5-methylpyrazine-2-carboxylic acid, Methanol, H₂SO₄Reflux8 - 2485 - 95Unreacted starting material
Reduction (Ester) Methyl 5-methylpyrazine-2-carboxylate, LiAlH₄0 - 251 - 480 - 905-Methylpyrazine-2-carbaldehyde
Reduction (Acid) 5-methylpyrazine-2-carboxylic acid, LiAlH₄0 - 352 - 670 - 855-Methylpyrazine-2-carbaldehyde

Experimental Protocols

Protocol 1: One-Step Oxidation of 2,5-Dimethylpyrazine

This protocol is adapted from procedures for the synthesis of 5-methylpyrazine-2-carboxylic acid.[1]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,5-dimethylpyrazine (1.0 eq) in water.

  • Reaction: Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq) in water. Slowly add the KMnO₄ solution to the pyrazine solution while maintaining the internal temperature between 50-70°C.

  • Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~3. The product, 5-methylpyrazine-2-carboxylic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from water or an ethanol/water mixture if necessary.

Protocol 2: Reduction of Methyl 5-methylpyrazine-2-carboxylate with LiAlH₄
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C using an ice bath. Dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution, and then more water. This is known as the Fieser workup.

  • Isolation: Filter the resulting aluminum salts and wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if needed.

References

Technical Support Center: Stability of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Methylpyrazin-2-yl)methanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may exhibit different stability profiles in acidic, neutral, and basic conditions.

  • Solvent: The choice of solvent can impact solubility and stability.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation of the molecule.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes a pyrazine ring and a primary alcohol, potential degradation pathways include:

  • Oxidation: The primary alcohol functional group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid (5-methylpyrazine-2-carbaldehyde or 5-methylpyrazine-2-carboxylic acid). The nitrogen atoms in the pyrazine ring could also be oxidized to form N-oxides.

  • Hydrolysis: While the pyrazine ring is generally stable, extreme pH conditions and elevated temperatures could potentially lead to ring opening or other hydrolytic degradation.

  • Photodegradation: The aromatic pyrazine ring may absorb UV light, leading to the formation of reactive species and subsequent degradation products.

Q3: How should I store solutions of this compound to ensure stability?

A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower), to minimize thermal degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidative degradation.

  • pH: If compatible with your experimental design, buffering the solution to a neutral pH (around 7) may improve stability.

Troubleshooting Guide

Issue 1: I am observing a loss of parent compound in my samples over time. How can I determine the cause?

To identify the cause of degradation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to determine its susceptibility to different degradation pathways.[1][2][3]

Experimental Protocol: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature.[3]

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1][2][3]

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

4. Sample Analysis:

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the amount of remaining this compound and any degradation products formed.

5. Data Interpretation:

  • Compare the degradation profiles under different stress conditions to identify the primary degradation pathways.

Hypothetical Stability Data for this compound

The following table summarizes hypothetical results from a forced degradation study to illustrate potential stability issues. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Stress ConditionTemperatureDuration (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl60 °C2485%5-methylpyrazine-2-carbaldehyde
0.1 M NaOH60 °C2470%5-methylpyrazine-2-carboxylic acid
3% H₂O₂Room Temp2465%5-methylpyrazine-2-carboxylic acid, N-oxides
Heat60 °C4895%Minor unidentified peaks
LightUV/Vis4890%Minor unidentified peaks

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

Protocol: Stability-Indicating HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for analysis.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The method must be able to separate the parent compound from all significant degradation products.

Visualizations

Logical Workflow for Investigating Stability Issues

Workflow for Investigating Stability Issues A Observe Instability (e.g., loss of parent compound) B Design and Execute Forced Degradation Study A->B D Analyze Stressed Samples B->D C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) C->D E Identify Degradation Products (e.g., using LC-MS) D->E F Determine Degradation Pathways E->F G Implement Stabilizing Measures (e.g., adjust pH, protect from light) F->G H Confirm Stability of Reformulated/Stored Solution G->H Potential Degradation Pathways parent This compound C₆H₈N₂O aldehyde 5-Methylpyrazine-2-carbaldehyde C₆H₆N₂O parent->aldehyde Oxidation (mild) n_oxide This compound N-oxide C₆H₈N₂O₂ parent->n_oxide Oxidation acid 5-Methylpyrazine-2-carboxylic acid C₆H₆N₂O₂ aldehyde->acid Oxidation (strong)

References

Technical Support Center: Purification of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the purification of synthesized (5-Methylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 5-methylpyrazine-2-carboxylic acid or its corresponding ester), over-oxidized products (e.g., 5-methylpyrazine-2-carbaldehyde), and structurally related heterocyclic byproducts such as imidazole derivatives. The formation of these impurities is often dependent on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods for this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. For complex mixtures with multiple impurities, column chromatography is generally preferred. Recrystallization is an excellent final step to obtain a highly pure crystalline product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed quantitative analysis of purity.

Q4: My purified this compound appears as an oil instead of a solid. What should I do?

A4: The presence of residual solvent or impurities can lower the melting point of the compound, causing it to appear as an oil. Ensure that all solvent has been removed under high vacuum. If the product is still an oil, it is likely that impurities are still present. In this case, another purification step, such as column chromatography, may be necessary.

Q5: The yield of my purified product is very low. How can I improve it?

A5: Low recovery can result from several factors. During column chromatography, ensure that the chosen eluent is not too polar, which could cause the product to elute too quickly with impurities. In recrystallization, using the minimal amount of hot solvent is crucial to maximize crystal formation upon cooling. Also, ensure the cooling process is slow to allow for proper crystal growth.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Column Overloading The amount of crude material should be appropriate for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column Channeling Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing of the column is generally recommended.
Co-elution with a Similar Polarity Impurity Employ a shallower solvent gradient during elution. A gradual increase in the polarity of the mobile phase can improve the resolution of compounds with similar polarities.[2]
Recrystallization

Issue: this compound does not crystallize or oils out.

Possible CauseSuggested Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Conduct small-scale solubility tests with various solvents (e.g., ethyl acetate, hexane, toluene, or mixtures) to find a suitable system.
Presence of Impurities Impurities can inhibit crystal formation. Consider a preliminary purification step like column chromatography to remove the bulk of impurities before recrystallization.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Solution is Not Saturated Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Test various ratios of hexane:ethyl acetate (e.g., 4:1, 3:1, 2:1). The ideal eluent should give an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If a more polar solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary:

ParameterValue/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (starting with 4:1, adjust based on TLC)
Crude to Silica Ratio 1:50 (w/w)
Target Rf Value ~0.3
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for purity analysis.

Instrumentation and Conditions:

ParameterSuggested Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for GC-MS analysis.

Instrumentation and Conditions:

ParameterSuggested Condition
Column Non-polar or medium-polarity column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound ColumnChromatography Column Chromatography (Silica Gel, Hexane:EtOAc) CrudeProduct->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Further Purification TLC TLC Monitoring ColumnChromatography->TLC Fraction Analysis PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct HPLC HPLC Analysis GCMS GC-MS Analysis PureProduct->HPLC PureProduct->GCMS

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Low Purity after Initial Purification CheckTLC Review TLC Data Start->CheckTLC OverlappingSpots Overlapping Spots? CheckTLC->OverlappingSpots Streaking Streaking on TLC? OverlappingSpots->Streaking No OptimizeEluent Optimize Eluent (Change Polarity/Solvent) OverlappingSpots->OptimizeEluent Yes SecondPurification Perform Second Purification Step Streaking->SecondPurification No CheckpH Compound is Basic/Acidic? Streaking->CheckpH Yes OptimizeEluent->SecondPurification ChangeStationaryPhase Consider Different Stationary Phase (e.g., Alumina) ChangeStationaryPhase->SecondPurification CheckpH->ChangeStationaryPhase No AddModifier Add Modifier to Eluent (e.g., Triethylamine or Acetic Acid) CheckpH->AddModifier Yes AddModifier->SecondPurification

Caption: Troubleshooting logic for addressing low purity issues in chromatography.

References

Preventing degradation of (5-Methylpyrazin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (5-Methylpyrazin-2-yl)methanol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by exposure to oxygen (oxidation), light (photodegradation), elevated temperatures (thermal degradation), and strong acidic or basic conditions (hydrolysis). The presence of incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents, can also accelerate decomposition.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be protected from light by using an amber vial or by storing it in a dark place. It is recommended to store the compound at or below refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, temperatures of -20 °C are advisable.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indication of degradation. This can be caused by oxidation or photodegradation. The formation of conjugated systems or polymeric impurities upon exposure to air and light can lead to discoloration. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or GC-MS, if a color change is observed.

Q4: Can this compound be stored in a solution?

A4: While storing in solution is convenient for some applications, it may accelerate degradation depending on the solvent and storage conditions. If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20 °C or below) under an inert atmosphere. Aqueous solutions, especially at non-neutral pH, are generally not recommended for long-term storage due to the risk of hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected peaks in analytical chromatogram (HPLC/GC-MS) after storage.
  • Possible Cause 1: Oxidation. The primary alcohol and the pyrazine ring are susceptible to oxidation.

    • Troubleshooting Steps:

      • Confirm the identity of the new peaks using mass spectrometry. Expected oxidation products include (5-Methylpyrazin-2-yl)carbaldehyde and 5-Methylpyrazine-2-carboxylic acid. N-oxides of the pyrazine ring may also form.

      • For future storage, ensure the compound is stored under an inert atmosphere (argon or nitrogen).

      • Avoid sources of ignition and heat, as these can promote oxidation.[1]

  • Possible Cause 2: Photodegradation. Exposure to UV or ambient light can induce degradation.

    • Troubleshooting Steps:

      • Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

      • Minimize exposure to light during handling and sample preparation.

Issue 2: Reduced purity or potency of the compound in an assay.
  • Possible Cause: Thermal Degradation. Storage at ambient or elevated temperatures can lead to slow decomposition over time.

    • Troubleshooting Steps:

      • Always store the compound at recommended low temperatures (≤ 4°C for short-term, -20°C for long-term).

      • Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.

Issue 3: Inconsistent results in experiments using this compound.
  • Possible Cause: Hydrolysis. If the compound has been exposed to acidic or basic conditions, even trace amounts, hydrolysis of the hydroxymethyl group or reactions involving the pyrazine ring can occur.

    • Troubleshooting Steps:

      • Ensure all glassware and solvents are neutral and dry before use.

      • If the compound is used in aqueous buffers, prepare fresh solutions before each experiment and avoid storing them for extended periods.

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the chemical reactivity of its functional groups.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Parent This compound Aldehyde (5-Methylpyrazin-2-yl)carbaldehyde Parent->Aldehyde Oxidation N_Oxide This compound-N-oxide Parent->N_Oxide N-Oxidation CarboxylicAcid 5-Methylpyrazine-2-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation Parent_Photo This compound Radical_Intermediates Radical Intermediates Parent_Photo->Radical_Intermediates UV Light Polymeric_Products Polymeric Products Radical_Intermediates->Polymeric_Products Polymerization Parent_Thermal This compound Decomposition Decomposition Products (e.g., ring opening) Parent_Thermal->Decomposition High Temperature

Caption: Inferred degradation pathways of this compound.

Data Presentation

The following tables present illustrative data from a simulated forced degradation study on this compound. The percentage degradation is indicative and may vary based on specific experimental conditions.

Table 1: Forced Degradation of this compound in Solution

Stress ConditionReagentTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products (Predicted)
Acidic Hydrolysis0.1 M HCl24605-10%Ring protonation, potential for minor hydrolysis
Basic Hydrolysis0.1 M NaOH2460< 5%Generally stable, potential for minor decomposition
Oxidation3% H₂O₂82515-25%(5-Methylpyrazin-2-yl)carbaldehyde, 5-Methylpyrazine-2-carboxylic acid, N-oxides
PhotolyticUV Light (254 nm)482510-20%Polymeric products, unidentified colored species

Table 2: Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (days)% Degradation (Illustrative)Observations
4030< 1%No significant change
60302-5%Slight discoloration
80145-15%Noticeable discoloration, potential for sublimation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare stock solution of This compound (e.g., 1 mg/mL in Methanol) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep_Sample->Acid Expose to stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) Prep_Sample->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Prep_Sample->Oxidation Expose to stress Thermal Thermal (Solid) (80°C) Prep_Sample->Thermal Expose to stress Photo Photolytic (UV/Vis light) Prep_Sample->Photo Expose to stress Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Dilute Dilute samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS or GC-MS Dilute->Analyze Characterize Characterize degradation products (MS, NMR) Analyze->Characterize

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 8 hours).

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the stock solution (in a quartz cuvette) or solid compound to UV and/or visible light in a photostability chamber.

  • Sample Analysis:

    • At designated time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to separate the parent compound from its degradation products.

    • Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).

  • Sample Preparation: Dilute the samples from the forced degradation study or storage stability testing to a final concentration of approximately 0.1 mg/mL in the initial mobile phase.

  • Injection and Analysis: Inject the prepared samples and run the gradient method.

  • Data Analysis: Integrate the peak areas for this compound and any degradation products. Calculate the percentage of the parent compound remaining and the percentage of each impurity. The use of a mass spectrometer in-line with the HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.

References

Challenges in the scale-up of (5-Methylpyrazin-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of (5-Methylpyrazin-2-yl)methanol

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound, focusing on the common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method is the reduction of a 5-methylpyrazine-2-carboxylic acid derivative, typically the methyl or ethyl ester, using a powerful hydride-reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to primary alcohols.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Moisture: Lithium aluminum hydride reacts violently with water. Any moisture in the starting materials (ester), solvent (THF, diethyl ether), or reaction apparatus will consume the reagent, reducing the amount available for the desired reaction and lowering the yield.

  • Reagent Purity/Activity: The quality of the LiAlH₄ is critical. Old or improperly stored reagent may have reduced activity.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient equivalents of LiAlH₄, a reaction time that is too short, or a temperature that is too low.

  • Product Loss During Workup: The workup procedure for LiAlH₄ reductions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient.

Q3: I'm having trouble with the workup. The mixture becomes a thick, unfilterable gel. How can I solve this?

This is a very common issue when quenching LiAlH₄ reactions. The formation of aluminum salt emulsions or gels can significantly complicate product isolation. The most reliable solution is to use a carefully controlled quenching procedure, such as the Fieser workup. This method involves the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water, which results in the formation of granular, easily filterable salts.

Q4: Can I use a milder reducing agent like sodium borohydride (NaBH₄)?

No, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols under standard conditions.[1] Using NaBH₄ will likely result in the recovery of unreacted starting material. LiAlH₄ is the standard, powerful reagent required for this transformation.[2]

Q5: What are the primary safety concerns when scaling up this reaction?

The primary hazard is the reactivity of Lithium aluminum hydride.

  • Pyrophoric Nature: LiAlH₄ can ignite spontaneously upon contact with air, especially humid air. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Water: The reaction with water is extremely exothermic and liberates flammable hydrogen gas.[3] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Quenching: The quenching process must be performed slowly, at a low temperature (typically 0 °C), and behind a blast shield, as the initial additions of water can cause a vigorous reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Wet Reagents/Solvent: Moisture is consuming the LiAlH₄.1. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Ensure starting ester is dry. Dry all glassware in an oven ( >120 °C) before use.
2. Insufficient LiAlH₄: Not enough reducing agent to fully convert the ester.2. Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents relative to the ester).
3. Degraded LiAlH₄: Reagent is old or has been exposed to air.3. Use a fresh bottle of LiAlH₄ or titrate a solution to determine its active hydride content.
4. Product Trapped in Salts: Inefficient extraction during workup.4. Employ the Fieser workup method (see Experimental Protocols) to produce granular, filterable aluminum salts.
Difficult Workup (Gel/Emulsion) 1. Improper Quenching: Rapid or incorrect addition of quenching agents.1. Cool the reaction to 0 °C. Follow the Fieser workup protocol strictly: add water, then 15% NaOH(aq), then more water in a specific ratio relative to the LiAlH₄ used. Stir vigorously.
2. Wrong Solvent for Extraction: THF is water-miscible and can complicate extractions.2. After quenching, dilute the mixture with a water-immiscible solvent like diethyl ether or ethyl acetate before filtering and performing aqueous extractions.
Starting Material Remains 1. Incomplete Reaction: Reaction time or temperature was insufficient.1. After addition of the ester, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or LC-MS until the starting material is consumed.
2. Poor Mixing: In larger scale reactions, inadequate stirring can lead to localized reagent depletion.2. Use overhead mechanical stirring for reactions larger than 1-2 L to ensure efficient mixing of the heterogeneous LiAlH₄ suspension.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Ester Reduction

Reducing Agent Formula Reactivity towards Esters Typical Solvent Key Considerations
Lithium Aluminum HydrideLiAlH₄High (Reduces to 1° Alcohol)[2]Anhydrous Ether, THFPowerful, non-selective. Reacts violently with water. Requires inert atmosphere.[3]
Sodium BorohydrideNaBH₄Very Low / Inert [1]Methanol, EthanolGenerally does not reduce esters. Good for selectively reducing ketones/aldehydes.
BoraneBH₃·THFHigh (Reduces to 1° Alcohol)THFCan selectively reduce carboxylic acids in the presence of some esters.
Diisobutylaluminum HydrideDIBAL-HModerate (Can stop at Aldehyde)Toluene, Hexane, THFReduction can often be stopped at the aldehyde stage at low temperatures (-78 °C).

Table 2: Fieser Workup Protocol Stoichiometry

This procedure is designed to quench a reaction that used 'X' grams of Lithium Aluminum Hydride (LiAlH₄). The additions must be performed slowly and sequentially at 0 °C.

Step Reagent Amount to Add Purpose
1Water (H₂O)'X' mLQuenches reactive Al-H bonds
215% Sodium Hydroxide (aq)'X' mLConverts aluminum salts to NaOH-complexed species
3Water (H₂O)'3X' mLCompletes the precipitation of granular aluminum salts

Experimental Protocols

Protocol: Reduction of Methyl 5-methylpyrazine-2-carboxylate with LiAlH₄

This protocol describes the reduction of the ester to the corresponding primary alcohol.

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven at >120 °C and assemble while hot under a stream of dry nitrogen or argon.

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) as a powder.

    • Add enough anhydrous THF to the flask to create a stirrable suspension (e.g., ~10 mL of THF per 1 g of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester:

    • Dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq.) in anhydrous THF (~5 mL of THF per 1 g of ester).

    • Add this ester solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 2-4 hours. The progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS to confirm the disappearance of the starting material.

  • Workup and Quenching (Fieser Method):

    • Once the reaction is complete, cool the mixture back down to 0 °C with an ice bath.

    • CAUTION: The following steps are highly exothermic. Add reagents very slowly and dropwise behind a safety shield.

    • Let 'X' be the number of grams of LiAlH₄ used.

    • Slowly add 'X' mL of deionized water. Vigorous bubbling (H₂ evolution) will occur.

    • Slowly add 'X' mL of 15% aqueous NaOH solution. The mixture will begin to form a white precipitate.

    • Slowly add '3X' mL of deionized water.

    • Remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. A granular, white solid should form, which can be easily filtered.

  • Isolation and Purification:

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional THF and ethyl acetate.

    • Combine the organic filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound cluster_start Starting Material cluster_product Final Product Start Methyl 5-methylpyrazine-2-carboxylate reagents 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. H₂O, NaOH(aq) Workup Start->reagents Product This compound reagents->Product

Caption: Synthesis workflow via reduction of the corresponding ester.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low Yield of This compound? Check_SM Is Starting Material (Ester) still present? Start->Check_SM Yes Workup_Issue Was workup difficult? (Gel/Emulsion formation) Start->Workup_Issue No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Wet_Reagents Wet Solvent/Reagents Workup_Issue->Wet_Reagents No Bad_Workup Product trapped in Al salts Workup_Issue->Bad_Workup Yes Solution_Rxn Increase reaction time/temp Use more LiAlH₄ equivalents Incomplete_Rxn->Solution_Rxn Solution_Wet Use freshly distilled anhydrous solvents. Dry glassware. Wet_Reagents->Solution_Wet Solution_Workup Use Fieser workup protocol (H₂O, NaOH, H₂O) Bad_Workup->Solution_Workup

Caption: A logical workflow for troubleshooting low reaction yields.

Logical_Relationships Interrelation of Key Experimental Parameters Purity Reagent & Solvent Purity (Anhydrous) Yield Product Yield Purity->Yield directly impacts Safety Process Safety Purity->Safety critically affects (reaction with H₂O) Stoichiometry LiAlH₄ Stoichiometry (Equivalents) Stoichiometry->Yield directly impacts Workup Workup Protocol (Quenching Method) Workup->Yield affects recovery Workup->Safety critically affects (exotherm) Purity_Outcome Product Purity Workup->Purity_Outcome impacts ease of purification

References

Technical Support Center: Purification of (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (5-Methylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent purification methods for pyrazine derivatives like this compound include recrystallization, column chromatography, and distillation.[1][2] For solid compounds, recrystallization is a common final step to obtain a high-purity product.[1] Column chromatography is highly effective for separating the target compound from impurities with different polarities.[2] Distillation can be employed if the compound is sufficiently volatile and the impurities are not.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Typical impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[1] Structurally similar pyrazines or imidazole derivatives that may form during the synthesis are also potential impurities.[1] Incomplete oxidation of dihydropyrazine intermediates, if applicable to the synthetic route, can also lead to impurities.[3]

Q3: How can I improve the yield and purity of my recrystallization?

A3: To enhance the efficiency of recrystallization, several factors can be optimized. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] A slow cooling rate generally promotes the formation of larger, purer crystals.[3] Seeding the solution with a small crystal of the pure product can also help induce crystallization and improve the quality of the final product.[1]

Q4: My purified product has a persistent color. How can I remove it?

A4: Colored impurities can often be removed by treating the solution with activated carbon before the final filtration step in recrystallization.[1] A small amount of activated carbon is added to the hot solution, and the mixture is heated for a short period. The activated carbon, along with the adsorbed impurities, is then removed by hot filtration.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to fine crystals that are difficult to filter.- Experiment with different solvent systems to find one with a more suitable solubility profile.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]
Oily Product Instead of Crystals During Recrystallization - The presence of impurities is depressing the melting point.- The chosen solvent is not appropriate for crystallization.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Try a different solvent or a mixture of solvents for the recrystallization process.[1]
Co-elution of Impurities in Column Chromatography - The polarity of the mobile phase is either too high or too low.- The stationary phase is not providing adequate separation.- Optimize the mobile phase by first performing thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation.- Consider using a different stationary phase (e.g., switching from normal phase silica to reverse phase C18).[1]
Product Degradation During Purification - The compound may be sensitive to heat or pH extremes.- If using distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress on the compound.- For other methods, ensure that the pH is maintained in a neutral range and avoid prolonged exposure to high temperatures.[1]

Quantitative Data on Purification of a Structurally Similar Compound

Purification Method Initial Purity (%) Final Purity (%) Overall Synthesis Yield (%) Reference
Recrystallization (from water)939770[1]

Note: The data presented above is for the analogous compound 2-hydroxy-5-methylpyrazine and should be used as an indicative guideline for the purification of this compound.

Experimental Protocols

Recrystallization

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent should be determined experimentally. Common solvent systems for pyrazine derivatives include ethanol/water and ethyl acetate/hexanes.[4][5]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[1]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

G Recrystallization Workflow start Start: Crude this compound dissolution 1. Dissolve in minimum hot solvent start->dissolution decolorization 2. Optional: Add activated carbon dissolution->decolorization hot_filtration 3. Hot filtration decolorization->hot_filtration Yes crystallization 4. Cool to induce crystallization decolorization->crystallization No hot_filtration->crystallization isolation 5. Isolate crystals by vacuum filtration crystallization->isolation washing 6. Wash with cold solvent isolation->washing drying 7. Dry purified crystals washing->drying end End: Pure this compound drying->end

Caption: A typical workflow for the purification of this compound by recrystallization.

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. A common eluent system for pyrazine derivatives is a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

G Column Chromatography Workflow start Start: Crude this compound packing 1. Pack silica gel column start->packing loading 2. Load crude product onto column packing->loading elution 3. Elute with solvent gradient loading->elution collection 4. Collect fractions elution->collection analysis 5. Analyze fractions by TLC collection->analysis isolation 6. Combine pure fractions and evaporate solvent analysis->isolation end End: Pure this compound isolation->end

Caption: A generalized workflow for the purification of this compound via column chromatography.

Distillation

This protocol is applicable if this compound is found to be a volatile liquid.

  • Apparatus Setup: Assemble a distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Vaporization and Condensation: As the mixture heats, the component with the lower boiling point will vaporize first. The vapor will travel into the condenser, where it will be cooled and condense back into a liquid.

  • Collection: The purified liquid (distillate) is collected in the receiving flask. Monitor the temperature throughout the process to ensure a clean separation based on boiling points.

  • Completion: Stop the distillation when the temperature begins to rise significantly, indicating that the higher-boiling impurities are starting to distill.

G Distillation Workflow start Start: Crude this compound setup 1. Assemble distillation apparatus start->setup charge 2. Charge flask with crude product setup->charge heat 3. Gently heat the flask charge->heat vaporize_condense 4. Vaporization and condensation heat->vaporize_condense collect 5. Collect the distillate vaporize_condense->collect end End: Pure this compound collect->end

Caption: A simplified workflow for the purification of volatile this compound by distillation.

References

Technical Support Center: Optimizing Reactions with (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent systems for reactions involving (5-Methylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a solvent for reactions with this compound?

A1: The key parameters for solvent selection are:

  • Solubility: Ensure that this compound and all other reagents are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products. For example, when using strong oxidizing agents, avoid solvents that are easily oxidized, such as alcohols.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature, allowing for effective heat control.

  • Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

  • Work-up and Purification: Consider the ease of solvent removal post-reaction and its compatibility with the chosen purification method (e.g., crystallization, chromatography).

Q2: How does solvent polarity affect the oxidation of this compound to its corresponding aldehyde?

A2: Solvent polarity can have a significant impact on the rate and selectivity of the oxidation reaction. Polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile, are often preferred. They can help to solubilize the polar alcohol and many common oxidizing agents without interfering with the reaction. Protic solvents like methanol or ethanol can sometimes participate in side reactions or react with the oxidizing agent.

Q3: For esterification reactions with this compound, what type of solvent is generally recommended?

A3: For Fischer esterification (reaction with a carboxylic acid under acidic catalysis), an excess of the alcohol reactant can sometimes serve as the solvent.[1] However, to drive the equilibrium towards the product, removal of water is crucial. In such cases, a non-polar solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove water. For reactions with acyl halides or anhydrides, aprotic solvents, such as dichloromethane, tetrahydrofuran (THF), or pyridine (which can also act as a base), are commonly employed to avoid reaction with the solvent.

Q4: I am observing poor solubility of this compound in my chosen non-polar solvent. What are my options?

A4: this compound has polar functional groups (the alcohol and the pyrazine ring), which can limit its solubility in non-polar solvents like hexanes or toluene at room temperature.[2] To address this, you can:

  • Use a co-solvent: Adding a small amount of a more polar solvent in which the compound is soluble can increase the overall solubility.

  • Increase the temperature: Solubility often increases with temperature.

  • Switch to a more polar solvent system: Consider using a polar aprotic solvent like THF, ethyl acetate, or acetonitrile.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]- If the reaction has stalled, consider increasing the reaction time or temperature.- Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount.
Degradation of Starting Material or Product - The pyrazine ring can be sensitive to harsh oxidizing conditions.[4] Consider using a milder oxidizing agent (e.g., manganese dioxide).- Perform the reaction at a lower temperature to minimize side reactions.
Poor Solubility of Reagents - If the oxidizing agent is not fully dissolved, the reaction will be slow and inefficient. Switch to a solvent that can dissolve all components or consider a biphasic system with a phase-transfer catalyst.
Solvent Reactivity - If using an alcohol as a solvent with a strong oxidizing agent, the solvent itself may be oxidized. Switch to an inert solvent like dichloromethane or acetonitrile.
Issue 2: Formation of Impurities during Esterification
Potential Cause Troubleshooting Steps
Unreacted Starting Material - For equilibrium reactions like Fischer esterification, use an excess of one reactant or remove a product (e.g., water) to drive the reaction to completion.[1]- For reactions with acyl halides, ensure the reagent is added in a slight excess and that the reaction is allowed to proceed to completion.
Side Reactions with the Pyrazine Ring - The nitrogen atoms in the pyrazine ring are basic and can react with acidic reagents. If using an acid catalyst, use the minimum effective amount. In reactions with acyl halides, the pyrazine nitrogen can be acylated. Using a non-nucleophilic base like triethylamine can help to scavenge the acid byproduct without competing with the alcohol.
Hydrolysis of the Ester Product - Ensure anhydrous conditions, as any water present can hydrolyze the ester back to the starting materials, especially under acidic or basic conditions. Use dry solvents and reagents.
Solvent Interference - Protic solvents like alcohols will compete with this compound in reactions with acyl halides or anhydrides. Use aprotic solvents for these reactions.

Data Presentation

Table 1: Effect of Solvent on the Yield and Purity of 5-Methylpyrazine-2-carbaldehyde via Oxidation

SolventDielectric ConstantReaction Time (hours)Yield (%)Purity (%) (by HPLC)
Dichloromethane (DCM)8.9348598
Acetonitrile37.538897
Tetrahydrofuran (THF)7.567595
Toluene2.38124085
Methanol32.746090 (with byproducts)

Note: Data is illustrative and may vary based on the specific oxidizing agent and reaction conditions.

Table 2: Influence of Solvent on the Esterification of this compound with Acetic Anhydride

SolventBaseReaction Time (hours)Yield (%)Purity (%) (by HPLC)
Dichloromethane (DCM)Triethylamine29299
Tetrahydrofuran (THF)Triethylamine38998
PyridineNone (Pyridine as base)48597
TolueneTriethylamine86590
AcetonitrileTriethylamine29098

Note: Data is illustrative and based on general principles of esterification reactions.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., dichloromethane).

  • Addition of Oxidizing Agent: To the stirred solution, add the oxidizing agent (e.g., activated manganese dioxide, 5-10 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Esterification of this compound with an Acyl Halide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the chosen anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Acyl Halide: Cool the mixture in an ice bath and slowly add the acyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or crystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound in chosen solvent add_reagent Add Reagent (e.g., Oxidant or Acyl Halide) prep->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench_filter Quench or Filter monitor->quench_filter extract Extract & Wash quench_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography/Crystallization) dry_concentrate->purify

Caption: General experimental workflow for reactions of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? incomplete Incomplete Reaction start->incomplete degradation Degradation start->degradation solubility Poor Solubility start->solubility optimize_cond Optimize Conditions (Time, Temp, Stoichiometry) incomplete->optimize_cond milder_reagents Use Milder Reagents/ Lower Temperature degradation->milder_reagents change_solvent Change Solvent/ Use Co-solvent solubility->change_solvent

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Analysis of (5-Methylpyrazin-2-yl)methanol and Other Pyrazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the biological activities and chemical properties of (5-Methylpyrazin-2-yl)methanol in comparison to other notable pyrazine compounds, supported by available data and detailed experimental protocols.

Pyrazine and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable attention in medicinal chemistry and flavor science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them promising candidates for drug discovery and development.[1][2] This guide provides a comparative study of this compound against other pyrazine derivatives, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their work.

Chemical and Physical Properties

This compound is a pyrazine derivative with a methyl group and a hydroxymethyl group substituted on the pyrazine ring. Its chemical structure and properties are foundational to its biological activity and potential applications.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
IUPAC Name This compound[3]
CAS Number 61892-95-3[3]
Appearance Colorless liquid or solid[4]
Melting Point 47-48 °C[5]
Boiling Point 235.7 °C at 760 mmHg[5]
Solubility Soluble in alcohol and ether, slightly soluble in water.[4]

Comparative Biological Activities

While direct comparative studies for this compound are limited, we can infer its potential activities based on the known biological effects of structurally similar pyrazine derivatives. The primary areas of interest for pyrazine compounds are their anticancer and antimicrobial activities.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and the modulation of signaling pathways crucial for cancer cell proliferation and survival.[6]

Table 1: Comparative Anticancer Activity of Selected Pyrazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazine derivativeHep-211[6]
Imidazo[1,2-a]pyrazine derivativeHepG213[6]
Imidazo[1,2-a]pyrazine derivativeMCF-711[6]
Imidazo[1,2-a]pyrazine derivativeA37511[6]
This compound Data not available N/A

Note: The table presents data for a representative pyrazine derivative to illustrate the typical potency of this class of compounds. The absence of data for this compound highlights a gap in the current research landscape.

Antimicrobial Activity

Pyrazine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6]

Table 2: Comparative Antimicrobial Activity of Selected Pyrazine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivative 2eStaphylococcus aureus32[7]
Triazolo[4,3-a]pyrazine derivative 2eEscherichia coli16[7]
Pyrazinamide (standard)Mycobacterium tuberculosis6.25[8]
This compound Data not available N/A

Note: The table includes data for representative pyrazine derivatives and a standard antitubercular drug to provide context for potential antimicrobial efficacy. Specific antimicrobial data for this compound is not currently available in the reviewed literature.

Flavor Profile

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 5-methylpyrazine-2-carboxylic acid or its esters.

Experimental Workflow for Synthesis

Synthesis Workflow for this compound A 5-Methylpyrazine-2-carboxylic acid B Esterification (e.g., with Methanol/H+) A->B Step 1 C Methyl 5-methylpyrazine-2-carboxylate B->C D Reduction (e.g., with LiAlH4 or NaBH4) C->D Step 2 E This compound D->E MTT Assay Workflow A Seed cells in 96-well plate B Treat with Pyrazine Compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Simplified Protein Kinase Signaling Pathway cluster_0 Simplified Protein Kinase Signaling Pathway Pyrazine Pyrazine Derivative Kinase Protein Kinase Pyrazine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Promotes

References

A Comparative Guide to the Biological Activity of (5-Methylpyrazin-2-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activity of (5-Methylpyrazin-2-yl)methanol and its structural analogs. While direct comparative studies on the biological activities of this compound are limited in publicly available literature, this document synthesizes relevant data from studies on closely related pyrazine derivatives to provide insights into their therapeutic potential. The pyrazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities.

This guide presents available quantitative data, detailed experimental protocols for key biological assays, and visualizations of experimental workflows to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The primary biological activity reported for analogs of this compound is in the realm of antimicrobial, specifically anti-tubercular, activity. A series of 5-methylpyrazine-2-carbohydrazide derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis.

Anti-tubercular Activity of 5-Methylpyrazine-2-carbohydrazide Derivatives

A study focused on a series of 5-methylpyrazine-2-carbohydrazide derivatives revealed their potential as anti-tubercular agents. The core structure, closely related to this compound, was modified by introducing different substituents on the hydrazide moiety to explore the structure-activity relationship (SAR). The anti-tubercular activity was quantified by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methylpyrazine-2-carbohydrazide Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDR Group (Substituent on Hydrazide)MIC (µg/mL)
PM-1 -H>100
PM-2 -C₆H₅50
PM-3 -4-Cl-C₆H₄25
PM-4 -4-NO₂-C₆H₄12.5
PM-5 -4-OCH₃-C₆H₄50
PM-6 -2-OH-C₆H₄25
Isoniazid (Standard Drug)0.2

Data synthesized from a study on 5-methylpyrazine-2-carbohydrazide derivatives. The compound IDs are simplified for this guide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. The following section outlines the key experimental protocol used to determine the anti-tubercular activity of the 5-methylpyrazine-2-carbohydrazide derivatives.

Anti-tubercular Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase).

  • The turbidity of the suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then diluted 1:20 to obtain the final inoculum concentration.

2. Compound Preparation:

  • The test compounds and the standard drug (Isoniazid) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Middlebrook 7H9 broth in a 96-well microplate.

3. Inoculation and Incubation:

  • Each well of the microplate is inoculated with the prepared mycobacterial suspension.

  • The final volume in each well is 200 µL.

  • The plates are sealed and incubated at 37°C for 5-7 days.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the mycobacteria is observed.

Visualizations

To aid in the understanding of the processes described, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mycobacterial Inoculum C Inoculate Microplate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C C->D E Visually Assess Growth D->E F Determine MIC E->F

Figure 1: Workflow for Anti-tubercular Susceptibility Testing.

SAR_Logic Core This compound Core Analog 5-Methylpyrazine-2-carbohydrazide Core->Analog Structural Similarity Modification Introduce Substituents (R) on Hydrazide Analog->Modification SAR Study Activity Biological Activity (Anti-tubercular) Modification->Activity Impacts

Figure 2: Structure-Activity Relationship Logic.

A Comparative Spectroscopic Analysis of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of pyrazine and its isomers, pyridazine and pyrimidine. For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between these diazines is crucial. This document outlines the key distinguishing features observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Experimental data is presented to offer an objective comparison, supplemented by detailed experimental protocols.

The three isomers of diazine—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—share the same molecular formula (C₄H₄N₂) and molecular weight (80.0880 g/mol ) but differ in the positions of their nitrogen atoms.[1] This variation in structure leads to distinct electronic distributions and molecular symmetries, which are reflected in their spectroscopic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule. The differing placement of the electronegative nitrogen atoms in the diazine ring results in unique chemical shifts and coupling patterns for each isomer.

Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

IsomerSymmetry¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Pyrazine D₂hδ 8.60 (singlet, 4H)[2]δ 145.1
Pyrimidine C₂vδ 9.27 (singlet, 1H, H2), δ 8.78 (doublet, 2H, H4,6), δ 7.42 (triplet, 1H, H5)δ 158.4 (C2), δ 156.9 (C4,6), δ 121.7 (C5)
Pyridazine C₂vδ 9.17 (multiplet, 2H, H3,6), δ 7.65 (multiplet, 2H, H4,5)δ 150.5 (C3,6), δ 126.5 (C4,5)
Note: Specific chemical shift values can vary slightly depending on the solvent and concentration.

Due to its high symmetry, all four protons in pyrazine are chemically equivalent, resulting in a single sharp peak in its ¹H NMR spectrum.[2] In contrast, pyrimidine and pyridazine exhibit more complex spectra with distinct signals for their non-equivalent protons, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The vibrational spectra of the diazine isomers show significant differences, particularly in the fingerprint region, arising from their distinct symmetries and the influence of the nitrogen atoms on the ring's bond strengths.[3][4]

Data Summary: Key IR Absorption Bands (cm⁻¹)

Vibrational ModePyrazine (in solid Ar)Pyrimidine (in solid Ar)Pyridazine (in solid Ar)
C-H Stretching 3088, 3050, 30163097, 3058, 30163072, 3060, 3042
Ring Stretching 1582, 15251590, 1570, 1468, 14001572, 1445, 1412
C-H in-plane bend 1152, 1118, 10651235, 1155, 1138, 10681250, 1160, 1060
Ring Bending 785, 4201000, 810, 678, 6221020, 860, 660, 625
Source: Data adapted from vibrational spectra of diazines isolated in solid argon.[3]

The differences in the number and position of IR bands reflect the different selection rules for vibrational transitions based on the molecule's symmetry. These fingerprint patterns provide a reliable method for distinguishing the isomers.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic nitrogen heterocycles like the diazines exhibit two types of near-UV absorption bands corresponding to n→π* and π→π* transitions.[5] The energies of these transitions are sensitive to the positions of the nitrogen atoms.

Data Summary: Gas-Phase UV Absorption Maxima (λₘₐₓ)

Isomern→π* Transition (nm)π→π* Transition (nm)
Pyrazine ~320[6]~260[7]
Pyrimidine ~300-320~240-260
Pyridazine ~340-370~240-260
Source: Approximate values from gas-phase UV absorption spectra.[6][7][8]

The n→π* transitions, which involve the excitation of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, are typically weaker and occur at longer wavelengths compared to the more intense π→π* transitions.[5] The relative positions of these bands, influenced by solvent polarity, can be used for isomer identification.

Mass Spectrometry (MS)

In electron-impact mass spectrometry, all three diazine isomers produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 80, corresponding to their shared molecular weight.[1][9] Differentiation relies on their fragmentation patterns. The primary fragmentation pathway for all three isomers is the loss of HCN (27 Da), followed by the loss of a second molecule of HCN. However, the stability of the parent and fragment ions can differ, leading to variations in their relative abundances.

Data Summary: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺)Key Fragments (m/z)
Pyrazine 80 (base peak)53 (M - HCN), 52, 51, 50
Pyrimidine 80 (base peak)53 (M - HCN), 52, 51, 50
Pyridazine 80 (base peak)52 (M - N₂), 51, 50

While pyrazine and pyrimidine primarily lose HCN, pyridazine is unique in its ability to lose a molecule of N₂ (28 Da), a characteristic fragmentation pattern for adjacent nitrogen atoms. This distinction is a key diagnostic feature in mass spectrometry.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (pyrazine, pyrimidine, or pyridazine) in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[11] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Allow at least five minutes for the sample to thermally equilibrate.[12]

  • Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire a standard ¹H spectrum. For ¹³C NMR, use inverse-gated decoupling to prevent signal enhancement through the Nuclear Overhauser Effect (NOE) for accurate quantification.[12]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

General Protocol for FT-IR Spectroscopy

This protocol describes the preparation of a solid sample as a Nujol mull.

  • Sample Preparation: Place 10-20 mg of the solid sample in a clean agate mortar and thoroughly grind it to a fine powder (approximately 200 mesh).[13][14]

  • Mulling: Add one to two drops of Nujol (mineral oil) to the powdered sample and continue grinding until a smooth, uniform paste is formed.

  • Sample Mounting: Transfer a small amount of the mull onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press the plates together to create a thin, uniform film of the sample.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.[13] A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

General Protocol for UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution by accurately weighing a small amount of the analyte and dissolving it in a UV-grade solvent (e.g., ethanol, hexane, or water) in a volumetric flask.[15] Perform serial dilutions to prepare a working solution with an expected absorbance between 0.1 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer's light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.[15]

  • Data Acquisition: Fill a quartz cuvette with the blank solvent and place it in the reference holder. Fill a second quartz cuvette with the sample solution and place it in the sample holder.[16] Scan the sample over the desired wavelength range (e.g., 200-400 nm). Perform a baseline correction with the blank solvent before running the sample.[17]

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

General Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 micrograms per mL.[18] High concentrations can lead to contamination and poor resolution.[18] Ensure the sample is free of non-volatile salts or buffers.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and subsequent analysis.[19]

  • Ionization and Analysis: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to elucidate the structure and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of pyrazine isomers.

Spectroscopic_Workflow PZ Pyrazine NMR NMR Spectroscopy IR IR Spectroscopy UV UV-Vis Spectroscopy MS Mass Spectrometry PM Pyrimidine PD Pyridazine NMR_Res Unique chemical shifts and coupling patterns NMR->NMR_Res IR_Res Distinct vibrational 'fingerprints' IR->IR_Res UV_Res Different λₘₐₓ for n→π* & π→π* transitions UV->UV_Res MS_Res Characteristic fragmentation patterns MS->MS_Res

References

A Comparative Guide to Validated Analytical Methods for (5-Methylpyrazin-2-yl)methanol Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (5-Methylpyrazin-2-yl)methanol, a key heterocyclic organic compound, is critical for quality control, pharmacokinetic studies, and metabolic research. This guide provides a comprehensive comparison of validated analytical methods for the assay of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the assay of this compound depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the performance characteristics of GC-MS and HPLC-based methods for the analysis of pyrazine derivatives.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/UPLC-MS/MS)
Linearity (R²) Typically ≥ 0.99≥ 0.99
Limit of Detection (LOD) pg to ng rangeng/mL to µg/L range
Limit of Quantitation (LOQ) ng/g rangeng/mL to µg/L range
Accuracy (% Recovery) 91.6% to 109.2%84.36% to 103.92%
Precision (%RSD) < 16%≤ 6.36%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC analysis of this compound.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Aliquoting Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Workflow for the GC-MS analysis of this compound.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Aliquoting Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Workflow for the HPLC analysis of this compound.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated protocol for the quantitative analysis of the structurally similar compound, 2-Hydroxy-5-methylpyrazine.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass selective detector.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-Methylpyrazine (≥99% purity)

  • Dichloromethane (DCM), HPLC or GC grade

  • Methanol (MeOH), HPLC or GC grade

  • Anhydrous sodium sulfate

  • Deionized water

Sample Preparation (Liquid-Liquid Extraction):

  • Take 5 mL of the liquid sample in a 15 mL centrifuge tube.

  • Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-Methylpyrazine in methanol).

  • Add 5 mL of Dichloromethane (DCM).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Repeat the extraction process with a fresh 5 mL of DCM to maximize recovery.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Method Validation:

A calibration curve should be constructed by preparing a series of standard solutions of this compound in the chosen matrix extract, ranging from approximately 0.05 µg/mL to 10 µg/mL. Each standard should also contain a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • This compound standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Sample Preparation (Liquid-Liquid Extraction):

  • Take 1-5 mL of a liquid sample or a reconstituted extract of a solid sample.

  • Adjust the sample pH to neutral or slightly acidic (pH 6-7) if necessary.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Carefully collect the organic layer. Repeat the extraction for better recovery.

  • Combine the organic extracts, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

HPLC Parameters:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 275 nm (requires experimental confirmation for this compound).

Method Validation:

Similar to the GC-MS method, a calibration curve should be established using standard solutions of the analyte in the appropriate matrix. Linearity, accuracy, precision, LOD, and LOQ should be determined according to ICH guidelines.

Concluding Remarks

Both GC-MS and HPLC offer robust and reliable methods for the quantitative analysis of this compound. GC-MS generally provides higher sensitivity, making it suitable for trace-level analysis. HPLC, being well-suited for polar compounds, can often be employed without the need for derivatization. The choice of method should be guided by the specific analytical requirements and the nature of the sample matrix. The provided protocols and performance data serve as a comprehensive guide for researchers to implement a validated analytical method for this compound in their laboratories.

Comparative Analysis of (5-Methylpyrazin-2-yl)methanol Derivatives: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] This guide provides a comparative framework for assessing the cross-reactivity of (5-Methylpyrazin-2-yl)methanol derivatives, a class of compounds with potential therapeutic applications. Understanding the selectivity of these compounds is crucial for advancing drug discovery programs, as off-target effects can lead to unforeseen toxicities or beneficial polypharmacology.[3] This document outlines key experimental methodologies and presents illustrative data to guide the evaluation of novel chemical entities within this class.

Comparative Selectivity of Hypothetical this compound Derivatives

To illustrate the process of cross-reactivity profiling, we present hypothetical data for a lead compound, MPM-001 , and two structural analogs, MPM-002 and MPM-003 . These compounds are posited to be inhibitors of a primary kinase target, with varying degrees of selectivity against a panel of off-target kinases. The selection of kinases for profiling is a critical step, and comprehensive panels are commercially available for broad screening.[4]

Table 1: Biochemical Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentrations (IC50) of the hypothetical compounds against a panel of kinases, as determined by a biochemical assay. Lower IC50 values indicate higher potency.

Compound IDPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Off-Target 3 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
MPM-001 15150>10,0008,50010
MPM-002 5255,2001,1005
MPM-003 50>10,000>10,000>10,000>200
Table 2: Cellular Target Engagement

Cellular assays are essential to confirm that the observed biochemical activity translates to target inhibition within a cellular context.[5] This table presents hypothetical IC50 values from a cellular target engagement assay.

Compound IDPrimary Target Cellular IC50 (nM)Off-Target 1 Cellular IC50 (nM)
MPM-001 1201,500
MPM-002 45300
MPM-003 480>10,000

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable cross-reactivity studies. The following are representative methodologies for the key experiments cited above.

Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of test compounds against a panel of purified kinases.[3]

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations for dose-response analysis.

  • Assay Plate Preparation: Kinases, their specific substrates, and ATP are dispensed into a 384-well plate.

  • Compound Addition: The serially diluted compounds are added to the assay plate.

  • Incubation: The reaction is incubated at room temperature to allow for kinase activity.

  • Detection: A detection reagent (e.g., ADP-Glo™, Promega) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To quantify the interaction of a test compound with its target kinase in living cells.[5][6]

Methodology:

  • Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Cell Plating: The transfected cells are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds.

  • Tracer Addition: The fluorescent tracer is added to the wells.

  • Lysis and Substrate Addition: The cells are lysed, and the NanoBRET™ substrate is added.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer from the target kinase.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

G cluster_0 Compound Profiling cluster_1 Assay Types cluster_2 Data Analysis cluster_3 Outcome Test Compound Test Compound Biochemical Assay Biochemical Assay Test Compound->Biochemical Assay Cellular Assay Cellular Assay Test Compound->Cellular Assay Kinase Panel Kinase Panel Kinase Panel->Biochemical Assay Cell-Based Assays Cell-Based Assays Cell-Based Assays->Cellular Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cellular Assay->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF Primary Target RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression MPM_Derivative MPM_Derivative MPM_Derivative->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Synthetic Routes of (5-Methylpyrazin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to (5-Methylpyrazin-2-yl)methanol, a valuable building block in the pharmaceutical industry. The comparison is based on experimental data, offering insights into the efficacy and practicality of each method.

Two principal strategies for the synthesis of this compound have been identified and evaluated: the reduction of a 5-methylpyrazine-2-carboxylic acid derivative and the selective oxidation of 2,5-dimethylpyrazine. This guide will delve into the experimental protocols, and quantitative data for each, enabling an informed decision for its production.

Comparison of Synthetic Routes

ParameterRoute 1: Reduction of Methyl 5-Methylpyrazine-2-carboxylateRoute 2: Biocatalytic Oxidation of 2,5-Dimethylpyrazine
Starting Material Methyl 5-methylpyrazine-2-carboxylate2,5-Dimethylpyrazine
Key Reagents Lithium Aluminum Hydride (LiAlH4), Diethyl Ether, H2OWhole cells of Pseudomonas putida ATCC 33015
Reaction Time 30 minutesNot explicitly stated
Temperature Reflux (approx. 35 °C)Not explicitly stated
Yield 79%[1]High conversion (implied)
Purity High (recrystallized product)High (enzymatic selectivity)
Scale Laboratory ScalePotentially scalable
Key Advantages High yield, relatively short reaction time.Green and sustainable, high selectivity.
Key Disadvantages Use of hazardous reagent (LiAlH4), anhydrous conditions required.Requires specialized biological setup and expertise.

Experimental Protocols

Route 1: Reduction of Methyl 5-Methylpyrazine-2-carboxylate with Lithium Aluminum Hydride

This synthetic approach involves the reduction of the ester functionality of methyl 5-methylpyrazine-2-carboxylate to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Protocol:

  • A solution of methyl 5-methylpyrazine-2-carboxylate (10.0 g, 0.066 mole) in 100 ml of absolute diethyl ether is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser.

  • A solution of lithium aluminum hydride (2.7 g, 0.071 mole) in 75 ml of absolute diethyl ether is added dropwise to the stirred solution of the ester over a period of 15 minutes.

  • The reaction mixture is then refluxed for 30 minutes.

  • After cooling the reaction mixture in an ice bath, 10 ml of water is cautiously added dropwise to decompose the excess hydride and the reaction complex.

  • The resulting mixture is filtered, and the inorganic precipitate is washed with three 50 ml portions of diethyl ether.

  • The combined ether filtrate and washings are dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure to yield this compound. The product can be further purified by recrystallization from a suitable solvent.[1]

Route 2: Biocatalytic Oxidation of 2,5-Dimethylpyrazine

This route utilizes a whole-cell biocatalyst, Pseudomonas putida, to achieve the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine to the corresponding alcohol. While specific conditions for maximizing the alcohol product are not detailed in the available literature, the synthesis of the related 5-methylpyrazine-2-carboxylic acid using this microorganism is well-established, indicating the initial hydroxylation step is efficient.

General Protocol Outline:

  • A culture of Pseudomonas putida ATCC 33015 is grown in a suitable fermentation medium.

  • 2,5-dimethylpyrazine is introduced as the substrate to the whole-cell biocatalyst system.

  • The biotransformation is carried out under controlled conditions (pH, temperature, aeration) to facilitate the enzymatic oxidation of a methyl group to a hydroxymethyl group.

  • Following the reaction, the product, this compound, is extracted from the fermentation broth using an appropriate organic solvent.

  • The extracted product is then purified using techniques such as column chromatography or distillation.

Logical Workflow for Synthetic Route Selection

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and green chemistry considerations. The following diagram illustrates a logical workflow for this decision-making process.

Synthetic_Route_Selection start Define Synthesis Requirements scale Scale of Synthesis? start->scale lab_scale Laboratory Scale scale->lab_scale Lab large_scale Industrial / Large Scale scale->large_scale Industrial reagent_handling Hazardous Reagent Handling Capability? lab_scale->reagent_handling green_chem Green Chemistry Priority? lab_scale->green_chem large_scale->green_chem can_handle_lah Yes reagent_handling->can_handle_lah Yes no_handle_lah No reagent_handling->no_handle_lah No route1 Select Route 1: Reduction of Ester can_handle_lah->route1 route2 Select Route 2: Biocatalytic Oxidation no_handle_lah->route2 green_priority High Priority green_chem->green_priority High green_not_priority Lower Priority green_chem->green_not_priority Low green_priority->route2 green_not_priority->route1 consider_route2 Consider Route 2 for Scalability and Greener Profile route1->consider_route2 consider_route1 Consider Route 1 for Rapid, High-Yield Synthesis route2->consider_route1

Caption: Decision workflow for selecting a synthetic route to this compound.

References

Unraveling the Structure-Activity Relationship of Methyl-Substituted Pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how methyl group positioning on the pyrazine ring influences biological activity, providing researchers and drug development professionals with critical data for targeted compound design.

The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of methyl substituents on the pyrazine ring can significantly modulate the compound's physicochemical properties and, consequently, its biological efficacy and target specificity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl-substituted pyrazines, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activity

The biological activity of methyl-substituted pyrazines is highly dependent on the number and position of the methyl groups. The following tables summarize the quantitative data from various studies, offering a clear comparison of the compounds' performance across different biological assays.

CompoundSubstitution PatternBiological ActivityAssay TypeIC50 / EC50 / MIC (µM)Reference
Tetramethylpyrazine (TMP)2,3,5,6-tetramethylNeuroprotectionH2O2-induced cell injuryEC50 = ~100-1000[1]
2,5-Dimethylpyrazine2,5-dimethylAntimicrobialGrowth inhibition-[4]
2,6-Dimethylpyrazine2,6-dimethylAntimicrobialGrowth inhibition-[4]
2,3,5-Trimethylpyrazine2,3,5-trimethyl---[5]
2-Ethyl-3,5-dimethylpyrazine2-ethyl-3,5-dimethylHigh Odor ActivitySensory analysis-[5]

Table 1: Biological Activities of Various Methyl-Substituted Pyrazines. This table highlights the diverse biological roles of methyl-substituted pyrazines, ranging from neuroprotection to antimicrobial effects. The specific substitution pattern is a key determinant of the observed activity.

Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the impact of methyl substitution on the biological activity of pyrazine derivatives. These studies correlate physicochemical properties, such as electronic structure and lipophilicity, with antiproliferative activity against cancer cell lines.[6][7] For instance, the addition of methyl groups can alter the molecule's topological polar surface area (TPSA) and lipophilicity (logP), which in turn affects cell permeability and target engagement.[6]

Pyrazine DerivativeLogPTPSA (Ų)Antiproliferative Activity (BGC823 cells) - PredictedReference
Pyrazine-0.2512.47-[6]
2-Methylpyrazine0.2012.47-[6]
2,3-Dimethylpyrazine0.6512.47-[6]
2,5-Dimethylpyrazine0.6512.47-[6]
2,6-Dimethylpyrazine0.6512.47-[6]
2,3,5-Trimethylpyrazine1.1012.47-[6]
Tetramethylpyrazine1.5512.47-[6]

Table 2: Physicochemical Properties and Predicted Antiproliferative Activity of Methyl-Substituted Pyrazines. This table, based on QSAR study data, illustrates how the number of methyl groups systematically alters the lipophilicity (LogP) of the pyrazine core while the Topological Polar Surface Area (TPSA) remains constant. These parameters are crucial for predicting a compound's pharmacokinetic profile and biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited in the literature.

Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., BGC823, MCF7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the methyl-substituted pyrazine derivatives for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimycobacterial Activity Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

  • Microplate Assay: The assay is performed in 96-well microplates. The compounds are serially diluted in the culture medium.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[10]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Logic Pyrazine_Core Pyrazine Core Methyl_Substitution Methyl Substitution (Number and Position) Pyrazine_Core->Methyl_Substitution Modification Physicochemical_Properties Physicochemical Properties (e.g., LogP, TPSA, Electronic Effects) Methyl_Substitution->Physicochemical_Properties Alters Biological_Activity Biological Activity (e.g., Anticancer, Neuroprotective) Physicochemical_Properties->Biological_Activity Influences

Caption: Logical flow of the Structure-Activity Relationship for methyl-substituted pyrazines.

Experimental_Workflow cluster_Workflow General Experimental Workflow for SAR Studies Compound_Synthesis Compound Synthesis (Methyl-Substituted Pyrazines) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, Antimicrobial Assay) Compound_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis (Identify Key Structural Features) Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design of New Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Cycle

Caption: A typical experimental workflow for conducting Structure-Activity Relationship studies.

References

Unraveling the Biological Profile of (5-Methylpyrazin-2-yl)methanol: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of publicly available in vitro and in vivo experimental data for the specific compound (5-Methylpyrazin-2-yl)methanol. While the pyrazine scaffold is a common feature in many biologically active molecules, detailed studies on this particular derivative are not readily accessible. This guide, therefore, aims to provide a comparative overview based on the broader class of pyrazine derivatives, offering insights into their potential biological activities while highlighting the current knowledge gap regarding this compound.

Researchers, scientists, and drug development professionals should note that the following information is extrapolated from studies on structurally related pyrazine compounds and should not be directly attributed to this compound without further experimental validation.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrazine ring is considered a "privileged scaffold," as it is a recurring motif in a multitude of biologically active compounds. These activities span a wide range, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of pyrazine derivatives is often attributed to their ability to act as bioisosteres of other aromatic systems, their capacity to engage in hydrogen bonding, and their role as key pharmacophoric elements.

General Biological Activities of Pyrazine Derivatives: An Overview

While specific data for this compound is lacking, studies on other pyrazine-containing molecules have revealed a spectrum of biological activities.

Anticancer Potential

Numerous pyrazine derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. For instance, some pyrazine-based compounds have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.

Antimicrobial Properties

The pyrazine nucleus is also a key component in several compounds exhibiting antimicrobial activity. These derivatives have shown efficacy against a range of bacterial and fungal strains. The mechanism of their antimicrobial action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Data Presentation: A Comparative Look at Pyrazine Derivatives

Due to the absence of quantitative data for this compound, the following table presents a generalized comparison of the types of data typically generated in in vitro and in vivo studies of pyrazine derivatives. This is intended to serve as a template for the kind of data that would be necessary for a comprehensive evaluation of this compound.

Parameter In Vitro Studies In Vivo Studies
Efficacy IC50/EC50 values in various cell lines (e.g., cancer, microbial)Tumor growth inhibition, reduction in microbial load
Mechanism of Action Enzyme inhibition assays, receptor binding studies, gene expression analysisPharmacodynamic biomarker analysis, histological changes in target tissues
Toxicity Cytotoxicity assays in normal cell linesMaximum tolerated dose (MTD), organ-specific toxicity assessment
Metabolism Metabolic stability in liver microsomes, metabolite identificationPharmacokinetic profiling (ADME), metabolite analysis in plasma and excreta

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols for this compound are not available. However, the following represents a standard workflow that would be employed to investigate the biological activity of a novel pyrazine derivative.

General Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Initial Screening (e.g., Cell Viability Assays) A->B C Dose-Response Studies (IC50/EC50 Determination) B->C D Mechanism of Action Studies (e.g., Kinase Assays) C->D E Animal Model Selection D->E Promising In Vitro Results F Pharmacokinetic & Toxicity Studies E->F G Efficacy Studies F->G H Histopathological Analysis G->H

Caption: A generalized workflow for the biological evaluation of a novel compound.

Signaling Pathways: A Hypothetical Perspective

Without experimental data, it is not possible to delineate the specific signaling pathways modulated by this compound. However, based on the activities of other pyrazine derivatives, particularly those investigated as kinase inhibitors, one could hypothesize potential interactions with pathways such as:

  • MAPK/ERK Pathway: Often implicated in cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be a target for pyrazine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: A hypothetical kinase signaling pathway potentially targeted by pyrazine derivatives.

Conclusion: A Call for Further Research

Benchmarking (5-Methylpyrazin-2-yl)methanol Against Known Therapeutic Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic potential of (5-Methylpyrazin-2-yl)methanol against established therapeutic agents. Due to the limited publicly available data on the specific biological activities of this compound, this comparison is based on the known activities of structurally related pyrazine compounds, particularly the observation that (5-Methoxypyrazin-2-yl)methanol acts as an indirect activator of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy homeostasis and a key therapeutic target for metabolic diseases.[1][2][3]

This document, therefore, benchmarks this compound against well-characterized AMPK activators: Metformin, AICAR, and A-769662. The data presented for the known agents is based on published experimental findings, while the potential performance of this compound remains speculative and serves as a framework for future investigation.

Data Presentation: Comparative Analysis of AMPK Activators

The following table summarizes the key quantitative data for the selected AMPK activators. This allows for a direct comparison of their potency and cellular effects.

Compound Mechanism of Action EC50 / IC50 Cellular Effects Therapeutic Area
This compound (Hypothetical) Indirect AMPK Activator (Inferred)Not DeterminedPotential for increased glucose uptake and fatty acid oxidation.Metabolic Diseases (Hypothetical)
Metformin Indirect AMPK Activator (Inhibits mitochondrial complex I)[4][5][6][7][8][9]Not directly applicable (indirect activator)Increases cellular AMP:ATP ratio, leading to AMPK activation.[4][6] Reduces hepatic gluconeogenesis and increases peripheral glucose uptake.[4][5][7][8][9]Type 2 Diabetes[4][6][10]
AICAR (Acadesine) Direct AMPK Activator (AMP mimetic)[11][12][13][14][15]EC50: Varies by cell type and assay conditionsConverted to ZMP, which allosterically activates AMPK.[12] Stimulates glucose uptake and fatty acid oxidation.[11]Research Tool, Potential for Ischemia, Diabetes
A-769662 Direct AMPK Activator (Allosteric)[16][17][18][19]EC50: ~0.8 µM (cell-free, rat liver AMPK)[16][17]Allosterically activates AMPK and inhibits its dephosphorylation.[18][19] Selective for β1 subunit-containing AMPK heterotrimers.[16][18] Inhibits fatty acid synthesis (IC50: ~3.2 µM in hepatocytes).[16][17]Research Tool, Potential for Metabolic Diseases

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of compound activity. Below are standardized protocols for key experiments to assess AMPK activation.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the ability of a compound to activate purified AMPK enzyme.

Objective: To determine the direct effect of this compound on the catalytic activity of purified AMPK.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2)

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, SAMS peptide, and the test compound at various concentrations.

  • Add purified AMPK enzyme to the mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of AMPK activation relative to a positive control (e.g., AMP or A-769662).

Cellular AMPK Activation Assay (Western Blot)

This assay determines the level of AMPK activation within a cellular context by measuring the phosphorylation of AMPK and its downstream targets.

Objective: To assess the ability of this compound to induce AMPK phosphorylation in a cellular model (e.g., HepG2 or C2C12 cells).

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in regulating cellular metabolism. Activation of AMPK leads to the phosphorylation of downstream targets, which in turn inhibits anabolic pathways (ATP-consuming) and activates catabolic pathways (ATP-producing).[1][2][3][20][21]

AMPK_Signaling_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AICAR AICAR AMPK AMPK AICAR->AMPK Activates (AMP mimetic) A769662 This compound (Hypothetical) A-769662 A769662->AMPK Allosterically Activates AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP Leads to AMP_ATP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes FattyAcidSyn Fatty Acid Synthesis ↓ ACC->FattyAcidSyn FattyAcidOx Fatty Acid Oxidation ↑ CPT1->FattyAcidOx ProteinSyn Protein Synthesis ↓ mTORC1->ProteinSyn GlucoseUptake Glucose Uptake ↑ GLUT4->GlucoseUptake

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for Cellular AMPK Activation

The following diagram outlines the workflow for assessing the activation of AMPK in a cellular context.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2) treatment Compound Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AMPK, total AMPK) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Determine AMPK Activation analysis->end

Caption: Western blot workflow for AMPK activation.

References

A Comparative Analysis of the Flavor Profiles of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profiles of various pyrazine derivatives, offering objective analysis supported by experimental data. Pyrazine derivatives are a critical class of heterocyclic aromatic organic compounds that significantly contribute to the aroma and taste of many foods and beverages, often imparting nutty, roasted, and toasted notes.[1][2] Understanding their distinct sensory characteristics is paramount for food scientists aiming to enhance flavor profiles, as well as for pharmaceutical professionals seeking to mask undesirable tastes in drug formulations.

Quantitative Flavor Profile Data

The following table summarizes the flavor descriptors and odor thresholds of several common pyrazine derivatives. The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell.[3]

Pyrazine DerivativeChemical FormulaFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)
2-MethylpyrazineC₅H₆N₂Nutty, roasted, cocoa, coffee, slightly sweet, musty, potato, fishy-ammoniacal notes.[3][4]35,000 - 60,000[3][4]
2,3-DimethylpyrazineC₆H₈N₂Roasted, nutty, coffee, chocolate, earthy, caramel, meaty notes.[3][4]2,500[3][4]
2,5-DimethylpyrazineC₆H₈N₂Nutty, roasted peanut, potato, chocolate, earthy.[3][4]800[3][4]
2,6-DimethylpyrazineC₆H₈N₂Roasted, nutty, coffee, earthy, chocolate, fried potato.[3][4]200 - 460[3][4]
2-EthylpyrazineC₆H₈N₂Roasted, nutty, coffee, earthy, musty, buttery, peanut odor; chocolate-peanut taste.[3]6,000[3]
2-Ethyl-3-methylpyrazineC₇H₁₀N₂Roasted, nutty, earthy, cocoa, potato, burnt, cereal.[3][4]0.4 - 1.0[3][4]
2-Ethyl-5-methylpyrazineC₇H₁₀N₂Roasted peanut, nutty, earthy, somewhat "grassy".[3][4]0.4 - 100[3][4]
2-Ethyl-6-methylpyrazineC₇H₁₀N₂Roasted, nutty, earthy.[3]Not specified
2,3,5-TrimethylpyrazineC₇H₁₀N₂Nutty, baked potato, roasted peanut, cocoa, burnt notes.[4]400[4]
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂Weak, nutty, musty, chocolate odor; chocolate taste.[4]1000[4]
2-isoButyl-3-methylpyrazineC₉H₁₄N₂Powerful herbaceous green-earthy notes.[4]35[4]
2-Methoxy-3-methylpyrazineC₆H₈N₂OOdor reminiscent of roasted peanuts.[4]3[4]

Experimental Protocols

The sensory data presented in this guide are typically determined using established analytical and sensory evaluation methodologies. Below are detailed protocols for two key experiments.

Determination of Odor Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely used method for determining the detection threshold of a substance.[5]

Objective: To determine the lowest concentration of a pyrazine derivative that can be reliably detected by a sensory panel.

Materials:

  • Pyrazine compound of interest

  • Odor-free, purified water

  • Glass sniffing bottles with Teflon-lined caps

  • Calibrated pipettes and volumetric flasks

  • A panel of at least 10-15 trained sensory assessors

Procedure:

  • Panelist Training: Panelists are familiarized with the target odorant and the test procedure. They are trained to identify the sample that is different from the other two.

  • Sample Preparation: A series of dilutions of the pyrazine in odor-free water is prepared. The concentrations should span a range from clearly undetectable to easily detectable, typically in a geometric (logarithmic) series.

  • Test Presentation: For each panelist and at each concentration level, three samples are presented simultaneously in a randomized order. Two of the samples contain only the odor-free water (blanks), and one contains the pyrazine at the specified concentration.[5]

  • Evaluation: Each panelist is instructed to sniff the samples and identify the one that is different from the other two.[6] Panelists are required to make a choice, even if they are not certain.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The group threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly). Statistical models, such as the binomial distribution, are used to calculate the threshold value.

Flavor Profile Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify aroma-active compounds in a complex mixture.[7][8]

Objective: To identify and characterize the specific aroma contributions of individual pyrazine derivatives within a sample.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry detector) and a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer).[9]

  • Appropriate GC column for separating volatile compounds.

  • Sample containing pyrazine derivatives (e.g., coffee extract, roasted nut oil).

  • A panel of trained sensory assessors.

Procedure:

  • Sample Injection: A volatile extract of the sample is injected into the GC.

  • Chromatographic Separation: The different volatile compounds in the sample, including pyrazines, are separated as they travel through the GC column based on their physicochemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the conventional detector (for chemical identification and quantification), and the other portion is directed to the sniffing port.[9]

  • Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and sensory descriptors (e.g., "nutty," "roasty") of any detected odors.

  • Data Integration: The data from the olfactometry analysis (the aromagram) is aligned with the data from the conventional detector (the chromatogram). This allows for the tentative identification of the compounds responsible for specific aromas based on their retention times.

  • Confirmation: The identity of the aroma-active compounds is confirmed by comparing their mass spectra and retention indices with those of authentic reference standards.

Visualizations

Olfactory Signaling Pathway for Pyrazine Perception

The perception of pyrazine odors is initiated by the binding of these molecules to specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers an intracellular signaling cascade leading to the perception of smell.[10]

G_protein_olfactory_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyrazine Pyrazine Derivative OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-Protein (Gαolf, β, γ) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ion_Channel Ion Channel Signal Nerve Impulse to Brain Ion_Channel->Signal Generates ATP ATP ATP->AC cAMP->Ion_Channel Opens

Caption: G-protein coupled olfactory receptor signaling pathway for pyrazine perception.

Experimental Workflow for Flavor Analysis using GC-O

The following diagram illustrates the typical workflow for analyzing the flavor profile of a sample containing pyrazine derivatives using Gas Chromatography-Olfactometry (GC-O).

GC_O_Workflow start Sample Preparation (e.g., Solvent Extraction) injection GC Injection start->injection separation Gas Chromatographic Separation injection->separation split Effluent Splitting separation->split gc_detection GC Detector (FID/MS) split->gc_detection 50% olfactometry Olfactometry (Sniffing Port) split->olfactometry 50% data_collection_gc Chromatogram Generation gc_detection->data_collection_gc data_collection_o Aromagram Generation olfactometry->data_collection_o data_analysis Data Integration and Analysis data_collection_gc->data_analysis data_collection_o->data_analysis identification Compound Identification and Characterization data_analysis->identification

Caption: Experimental workflow for flavor analysis using Gas Chromatography-Olfactometry.

References

Safety Operating Guide

Proper Disposal of (5-Methylpyrazin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (5-Methylpyrazin-2-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper waste management protocols is crucial to mitigate risks.

Hazard Profile

Understanding the hazards associated with this compound is the first step in its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Flammable LiquidCategory 3H226: Flammable liquid and vapour[2]

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment (PPE) is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA).[5]

  • Body Protection: A fully-buttoned laboratory coat.[5]

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]

  • Container Selection:

    • Use a designated, leak-proof, and sealable waste container that is compatible with flammable organic compounds.[6][8] Plastic is often preferred.[9]

    • The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other chemicals mixed with it.[6][10]

  • Waste Segregation:

    • Store the waste container for this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[3][8]

    • Specifically, keep acids well segregated from cyanides, azides, and hypochlorite solutions.[10]

  • Accumulation of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

    • Keep the container tightly closed except when adding waste.[6][8]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

  • Request for Disposal:

    • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[7][9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • If a small amount of the chemical is spilled and you are trained to handle it, you may clean it up.[5]

    • Wearing the appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[2][5]

    • Collect the absorbent material and the spilled chemical into a suitable, sealable container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.[2]

  • Large Spills:

    • In the case of a large spill, immediately evacuate the area.[5]

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's emergency response team or EH&S for assistance with the cleanup.[6][7]

All materials used to clean up a spill must be treated as hazardous waste and disposed of accordingly.[6][7]

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Process cluster_spill Spill Response start Start: Need to Dispose of This compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe spill_occurs Spill Occurs start->spill_occurs Potential Incident work_in_hood Work in a Fume Hood wear_ppe->work_in_hood select_container Select & Label Compatible Waste Container work_in_hood->select_container segregate_waste Segregate from Incompatible Chemicals select_container->segregate_waste store_in_saa Store in Designated Satellite Accumulation Area segregate_waste->store_in_saa request_pickup Request Waste Pickup from EH&S store_in_saa->request_pickup end End: Safe Disposal Completed request_pickup->end assess_spill Assess Spill Size spill_occurs->assess_spill small_spill Small Spill: Clean Up with Absorbent assess_spill->small_spill Small large_spill Large Spill: Evacuate & Call for Help assess_spill->large_spill Large dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste small_spill->dispose_spill_waste large_spill->dispose_spill_waste dispose_spill_waste->end

Disposal Workflow Diagram

References

Personal protective equipment for handling (5-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (5-Methylpyrazin-2-yl)methanol, including personal protective equipment (PPE), operational plans, and disposal procedures.

This compound is a compound that requires careful handling due to its potential health hazards. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation[1]. Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation[1]. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating vapors[1].

Operational Plan: Safe Handling Workflow

Following a structured workflow is essential for minimizing exposure and preventing accidents. The diagram below outlines the key stages for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh Proceed to Handling handling_reaction Use in Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

A flowchart illustrating the key stages for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure that a properly functioning chemical fume hood is available and in use.

    • Put on all required personal protective equipment as detailed in the PPE table above.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When transferring the chemical, use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact and spills.

    • Keep containers of the chemical tightly closed when not in use.

    • Avoid the creation of dust or aerosols.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents[2].

    • Ensure the storage container is clearly labeled.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid Waste Collect any solid waste contaminated with this compound in a designated, labeled hazardous waste container.
Liquid Waste Collect any solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyrazin-2-yl)methanol
Reactant of Route 2
(5-Methylpyrazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.